1,11b-Dihydro-11b-hydroxymaackiain
Description
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2 |
InChI Key |
IFWVGNKYQITBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C(COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, natural origin, and characterization of the pterocarpan (B192222), 1,11b-Dihydro-11b-hydroxymaackiain. The information presented herein is curated from seminal scientific literature to support further research and development initiatives.
Introduction
This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its discovery has been documented in phytochemical investigations of medicinal plants, highlighting its potential as a bioactive compound. This guide will detail the initial discovery and subsequent isolations of this compound, providing comprehensive data on its natural sources, experimental protocols for its extraction and purification, and the analytical data that defined its chemical structure.
Discovery and Natural Origin
The first documented isolation of this compound was reported in 2004 by a team of researchers led by Hisashi Matsuda. The compound was identified during a bioassay-guided separation of a methanolic extract from the stems of Erycibe expansa, a plant utilized in traditional Thai medicine. The investigation was prompted by the extract's observed hepatoprotective effects.
Subsequently, in 2015, the compound was also isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family, which is widely distributed in tropical and subtropical regions. This finding expanded the known natural sources of this pterocarpan.
Table 1: Natural Sources and Yield of this compound
| Plant Source | Family | Plant Part(s) Used | Reported Yield (% of dry weight) | Reference |
| Erycibe expansa | Convolvulaceae | Stems | 0.00050% | Matsuda et al., 2004 |
| Derris robusta | Leguminosae | Twigs and Leaves | Not specified | Li et al., 2015 |
Experimental Protocols
The following sections detail the methodologies employed in the key publications that first reported the isolation of this compound.
Isolation from Erycibe expansa
The following protocol is based on the research published by Matsuda et al. in Planta Medica (2004).
Diagram 1: Experimental Workflow for Isolation from Erycibe expansa
Caption: Workflow for the isolation of this compound from Erycibe expansa.
Protocol Details:
-
Extraction: The dried stems of Erycibe expansa were subjected to extraction with methanol.
-
Partitioning: The resulting methanolic extract was partitioned between ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.
-
Chromatographic Separation: The bioactive EtOAc-soluble fraction was subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The fraction was first separated using silica gel column chromatography.
-
Sephadex LH-20 Column Chromatography: Further purification was achieved using a Sephadex LH-20 column.
-
-
Preparative HPLC: The final purification of this compound was accomplished through preparative High-Performance Liquid Chromatography (HPLC).
Isolation from Derris robusta
The following protocol is derived from the study by Li et al. published in Natural Products and Bioprospecting (2015).
Diagram 2: Experimental Workflow for Isolation from Derris robusta
Caption: Workflow for the isolation of this compound from Derris robusta.
Protocol Details:
-
Extraction: Air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature.
-
Fractionation: The crude ethanol extract was fractionated by silica gel column chromatography using a petroleum ether-acetone gradient.
-
Purification: The fractions containing the target compound underwent further chromatographic purification steps to yield pure this compound.
Structural Characterization Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key analytical data reported in the literature.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings and Data |
| Mass Spectrometry (MS) | Molecular formula established as C₁₆H₁₄O₆. |
| ¹H-NMR | Signals characteristic of a pterocarpan skeleton, including aromatic protons and protons of the dihydro- and hydroxy- functionalities. |
| ¹³C-NMR | Carbon signals consistent with the pterocarpan core structure, including carbons of the aromatic rings, the methylenedioxy group, and the hydroxyl-bearing carbon. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups and aromatic rings. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the pterocarpan chromophore. |
Note: Detailed spectral data (chemical shifts, coupling constants, etc.) can be found in the original research articles.
Signaling Pathways and Logical Relationships
The initial discovery of this compound was driven by its biological activity. The following diagram illustrates the logical relationship in the bioassay-guided discovery process.
Diagram 3: Bioassay-Guided Discovery Pathway
Caption: Logical flow of the bioassay-guided discovery of this compound.
Conclusion
This compound is a pterocarpan of significant interest, with its initial discovery rooted in the exploration of traditional medicinal plants for their therapeutic properties. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to further investigate the pharmacological potential of this natural product. The established methods for its isolation from both Erycibe expansa and Derris robusta pave the way for future studies on its synthesis, derivatization, and mechanism of action.
Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of the natural sourcing and isolation procedures for the pterocarpan, 1,11b-Dihydro-11b-hydroxymaackiain. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive look at the methodologies employed in obtaining this compound from its natural origins.
Natural Sources
This compound has been identified and isolated from plant species belonging to the Fabaceae and Convolvulaceae families. The primary documented sources include:
-
Derris robusta : The twigs and leaves of this plant have been a significant source for the isolation of this compound.[1]
-
Erycibe expansa : The stems of this plant are another known source of the compound, where it has been noted for its potential hepatoprotective effects.
Isolation Methodologies: A Case Study from Derris robusta
The following section details the experimental protocol for the isolation of this compound from the twigs and leaves of Derris robusta, based on published research.[1]
Extraction
The initial step involves the extraction of phytochemicals from the plant material.
-
Plant Material: Dried and powdered twigs and leaves of Derris robusta.
-
Solvent: 95% Ethanol (EtOH).
-
Procedure: The plant material is extracted with 95% EtOH at room temperature. The resulting solvent is then removed under reduced pressure to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the crude extract.
Step 1: Initial Fractionation (Silica Gel Column Chromatography)
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of petroleum ether (PE) and acetone, followed by methanol (B129727) (MeOH).
-
Procedure: The crude extract is subjected to silica gel column chromatography. The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield multiple fractions.
Step 2: Further Purification of Selected Fraction (Silica Gel and Sephadex LH-20 Column Chromatography)
-
Procedure: The fraction containing the target compound (in this case, Fraction C from the initial separation) is further purified using a combination of silica gel column chromatography (eluted with a chloroform/methanol gradient) and Sephadex LH-20 column chromatography (eluted with a chloroform/methanol mixture or methanol).
Step 3: Final Purification (Reversed-Phase and Sephadex LH-20 Column Chromatography)
-
Procedure: If necessary, the semi-purified fraction is subjected to reversed-phase (RP-18) column chromatography using a methanol/water mobile phase, followed by a final clean-up step with Sephadex LH-20 column chromatography using methanol as the eluent. This process yields purified this compound.
Quantitative Data
The following table summarizes the quantitative data from a representative isolation of this compound from Derris robusta.[1]
| Parameter | Value |
| Starting Material | Twigs and leaves of Derris robusta |
| Yield of Crude Extract | ~870 g |
| Yield of this compound | 51 mg |
Experimental Workflow
The following diagram illustrates the logical workflow for the isolation of this compound from Derris robusta.
Signaling Pathways
Currently, there is a lack of detailed, publicly available information regarding the specific signaling pathways directly modulated by this compound to exert its potential hepatoprotective effects. Further research is required to elucidate the molecular mechanisms of action of this compound.
Conclusion
This technical guide has outlined the known natural sources and a detailed isolation protocol for this compound, with a focus on its extraction from Derris robusta. The provided experimental workflow and quantitative data offer a valuable resource for researchers interested in the study of this pterocarpan. Future investigations are warranted to explore its biological activities and underlying mechanisms of action.
References
An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemical assignment of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpane with demonstrated hepatoprotective effects. The information presented herein is compiled from spectroscopic data and detailed experimental protocols to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known as Erycibenin C, is a pterocarpane isolated from the stems of Erycibe expansa. Its molecular formula is C₁₆H₁₄O₆, with a molecular weight of 302.28 g/mol . The compound's structure is characterized by a tetracyclic ring system, which is a hallmark of the pterocarpan (B192222) class of flavonoids.
The chemical structure, including the absolute stereochemistry, is depicted in the following diagram. The stereochemical configuration has been determined to be (6aR,11aR)-6a,11a-dihydro-3-hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-10(11H)-one, based on spectroscopic analysis and chemical derivatization methods.
Caption: 2D Chemical Structure of this compound
Quantitative Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.45 | d | 2.5 |
| H-2 | 6.62 | dd | 8.5, 2.5 |
| H-4 | 6.42 | d | 8.5 |
| H-6eq | 4.25 | dd | 10.5, 5.0 |
| H-6ax | 3.65 | t | 10.5 |
| H-6a | 3.58 | d | 6.5 |
| H-7 | 7.10 | d | 8.5 |
| H-10 | 6.55 | s | |
| H-11a | 5.50 | d | 6.5 |
| 3-OH | 5.80 | s | |
| 9-OCH₃ | 3.78 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 103.5 |
| 2 | 110.0 |
| 3 | 160.8 |
| 4 | 106.5 |
| 4a | 158.0 |
| 6 | 66.8 |
| 6a | 40.2 |
| 7 | 125.5 |
| 8 | 112.8 |
| 9 | 162.5 |
| 10 | 95.8 |
| 10a | 155.2 |
| 11a | 78.9 |
| 11b | 93.2 |
| 9-OCH₃ | 55.3 |
Experimental Protocols
The isolation and structural determination of this compound involved a series of detailed experimental procedures.
Isolation Protocol
The dried and powdered stems of Erycibe expansa were extracted with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, showing hepatoprotective activity, was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.
Caption: Isolation workflow for this compound.
Stereochemical Determination using Mosher's Method
The absolute configuration at the C-11b chiral center was determined using the modified Mosher's method. This involved the esterification of the tertiary hydroxyl group at C-11b with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides to form diastereomeric esters. The ¹H NMR spectra of these esters were then analyzed to determine the spatial arrangement of the substituents around the chiral center.
Caption: Workflow for stereochemical determination via Mosher's method.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its hepatoprotective activity suggests potential interactions with pathways involved in cellular stress and inflammation. The logical relationship for its characterization is outlined below.
References
An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222) found in the stems of Erycibe expansa. Exhibiting notable hepatoprotective properties, this compound is of significant interest to the scientific and pharmaceutical research communities. This technical guide provides a comprehensive overview of its known physical and chemical properties, a generalized experimental protocol for its isolation, and an exploration of its likely mechanism of action based on current research into related pterocarpans. All quantitative data is presented in structured tables for clarity, and key experimental workflows and potential signaling pathways are visualized using diagrams.
Physical and Chemical Properties
Comprehensive experimental data for this compound is limited in publicly accessible literature. The primary source detailing its initial isolation and characterization, a 2004 paper by Matsuda et al. in Planta Medica, contains the most definitive data but is not widely available. However, based on information from chemical suppliers and related literature, the following properties have been compiled.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | Chemical Supplier Data |
| Molecular Weight | 302.28 g/mol | Chemical Supplier Data |
| CAS Number | 210537-05-6 | Chemical Supplier Data |
| Appearance | Powder | Chemical Supplier Data |
| Boiling Point | 510.2 ± 50.0 °C (Predicted) | Chemical Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Data[1] |
| Melting Point | Not available | - |
| Specific Rotation | Not available | - |
Spectroscopic Data:
Detailed NMR, IR, and Mass Spectrometry data are expected to be available in the primary literature. For reference, the ¹H and ¹³C NMR spectra of a related isoflavan (B600510) skeleton have been reported, which can serve as a comparative baseline for the structural elucidation of this compound.
Experimental Protocols
Generalized Isolation of Pterocarpans from Plant Material
While the specific protocol for isolating this compound from Erycibe expansa is detailed in the aforementioned primary research article, a general workflow for the isolation of pterocarpans from plant sources is as follows. This process typically involves extraction, fractionation, and purification.
Biological Activity and Mechanism of Action
This compound has been identified as a hepatoprotective agent.[1] The precise molecular mechanisms underlying this activity are still under investigation. However, research on other pterocarpans suggests that their protective effects on the liver are often multifactorial, involving antioxidant and anti-inflammatory pathways. A likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Potential Hepatoprotective Signaling Pathway
In the context of liver injury, various stimuli can lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and subsequent tissue damage. It is hypothesized that this compound may exert its hepatoprotective effect by inhibiting this pathway.
This proposed mechanism suggests that by inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This, in turn, mitigates cellular damage and inflammation, leading to a hepatoprotective outcome.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated hepatoprotective activity. While its basic chemical identity has been established, a comprehensive understanding of its physical properties and detailed molecular mechanism of action requires further investigation. The full elucidation of its spectroscopic data and the specific details of its isolation are critical next steps that are likely to be found in the primary literature. Future research should focus on confirming its interaction with the NF-κB pathway and exploring other potential therapeutic targets. Such studies will be invaluable for the potential development of this compound as a therapeutic agent for liver diseases.
References
Unveiling the Spectroscopic Signature of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of significant interest. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the biosynthetic context of this molecule.
Core Spectroscopic Data
This compound, also known as (+)-6a-hydroxymaackiain or erycibenin C, is a key intermediate in the biosynthesis of the phytoalexin pisatin (B192138) in pea plants and has been isolated from other botanical sources such as Erycibe expansa.[1] Its structural elucidation relies on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 6.5 | ~ 110 |
| 2 | ~ 6.4 | ~ 104 |
| 3 | - | ~ 160 |
| 4 | ~ 7.2 | ~ 118 |
| 4a | - | ~ 108 |
| 6 | Ax: ~ 3.6, Eq: ~ 4.2 | ~ 67 |
| 6a | - | ~ 80 |
| 7 | ~ 6.6 | ~ 113 |
| 8 | ~ 6.4 | ~ 101 |
| 9 | OCH₂O: ~ 5.9 | OCH₂O: ~ 101 |
| 10 | ~ 6.7 | ~ 125 |
| 11a | ~ 5.5 | ~ 79 |
| 11b | - | ~ 90 |
| 11b-OH | Variable | - |
| 7a | - | ~ 161 |
| 11c | - | ~ 157 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| ESI-MS | Positive | 300.06 | 282 [M-H₂O]⁺, 254, 177, 149 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of this compound. The following are detailed methodologies for the key experiments.
Sample Preparation for NMR and MS
-
Extraction: The compound is typically extracted from plant material using a suitable organic solvent such as methanol (B129727) or ethyl acetate.
-
Chromatographic Purification: The crude extract is subjected to multiple chromatographic steps, including column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Sample Preparation for Analysis: For NMR analysis, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS analysis, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of proton signals.
-
¹³C NMR: One-dimensional carbon NMR spectra, often acquired using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are used to identify the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the compound's structure.
Logical Relationships and Workflows
The process of identifying and characterizing this compound involves a logical workflow from sample acquisition to final data analysis.
Caption: Experimental workflow for the isolation and spectroscopic characterization.
Biosynthetic Pathway Context
This compound is a pivotal intermediate in the biosynthesis of pisatin, a phytoalexin produced by pea plants in response to stress. Understanding this pathway provides context for the compound's natural occurrence and biological significance.
Caption: Biosynthesis of pisatin from (+)-maackiain.
This technical guide serves as a foundational resource for researchers engaged in the study of this compound. The provided spectroscopic data and experimental protocols are intended to facilitate its identification, characterization, and further investigation into its biological activities and potential therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pterocarpan (B192222) 1,11b-Dihydro-11b-hydroxymaackiain and related compounds, focusing on their biological activities, underlying mechanisms of action, and experimental evaluation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Pterocarpans
Pterocarpans are a major class of isoflavonoids characterized by a tetracyclic ring system. They are phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[1] Found predominantly in the Leguminosae (Fabaceae) family, these compounds have garnered significant attention for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties.[1][2] The specific compound, this compound, belongs to this class and has been isolated from plant sources such as Derris robusta.[3]
Biological Activities and Mechanisms of Action
Pterocarpans exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. This section details the primary activities associated with this compound and its structural analogs.
Anti-inflammatory Activity
Several pterocarpans have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
Signaling Pathway: Inhibition of NF-κB Mediated iNOS Expression
The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[3][] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter region of target genes, including NOS2 (the gene encoding iNOS), and initiates their transcription.[3][] Pterocarpans are thought to interfere with this pathway, although the precise molecular targets are still under investigation.
Anticancer Activity
The anticancer properties of pterocarpans have been attributed to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7]
Signaling Pathway: Induction of Mitotic Arrest
Certain pterocarpans can disrupt microtubule dynamics, leading to a prolonged arrest in the M-phase (mitosis) of the cell cycle.[6][7] This mitotic arrest can ultimately trigger the intrinsic apoptotic pathway. The process involves the activation of the spindle assembly checkpoint (SAC), which prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent activation of the SAC due to microtubule disruption can lead to apoptosis.
Antimicrobial Activity
As phytoalexins, pterocarpans possess inherent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.[1]
Mechanism of Action: Membrane Disruption
One of the proposed mechanisms for the antimicrobial action of pterocarpans is the disruption of microbial cell membranes.[8] The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Quantitative Data
While extensive quantitative data for this compound is not yet available in the public domain, studies on related pterocarpans provide valuable insights into their potency.
| Compound | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Atricarpan A | Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | - | 20.5 µM | [9] |
| Atricarpan A | Lipoxygenase Inhibition | Enzyme Inhibition Assay | - | 13.5 µM | [9] |
| Atricarpans A-D | Butyrylcholinesterase Inhibition | Enzyme Inhibition Assay | - | 12.5 - 65.0 µM | [9] |
| Crotafuran A | Nitric Oxide Production Inhibition | Griess Assay | RAW 264.7 | 23.0 ± 1.0 µM | [4] |
| Crotafuran B | Nitric Oxide Production Inhibition | Griess Assay | RAW 264.7 | 19.0 ± 0.2 µM | [4] |
| Crotafuran B | Nitric Oxide Production Inhibition | Griess Assay | N9 Microglial Cells | 9.4 ± 0.9 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related pterocarpans.
Isolation and Purification of this compound from Derris robusta[3]
Protocol:
-
Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a petroleum ether/acetone gradient to yield several fractions.
-
Further Separation: Fraction C, eluted with petroleum ether/acetone (6:1), is further purified using a combination of silica gel column chromatography (chloroform/methanol gradient), Sephadex LH-20 column chromatography (chloroform/methanol, 1:1 or methanol), and RP-18 column chromatography (40% methanol/water) to afford this compound.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay[6]
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production.
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Western Blot for iNOS Expression[7]
-
Cell Lysis: After treatment as described in 4.2, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against iNOS overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and related pterocarpans represent a promising class of natural products with a wide range of therapeutic possibilities. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their unique mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of these compounds and detailed experimental protocols to facilitate future research in this exciting field. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
1,11b-Dihydro-11b-hydroxymaackiain: A Technical Pharmacology and Toxicology Profile
Disclaimer: Publicly available pharmacological and toxicological data for 1,11b-Dihydro-11b-hydroxymaackiain is exceptionally limited. This document summarizes the available information and extrapolates potential properties based on the activities of structurally related pterocarpan (B192222) isoflavonoids, namely Maackiain and Medicarpin (B1676140). All inferred data should be treated with caution and requires experimental verification.
Introduction
This compound is a pterocarpan, a class of isoflavonoids known for their presence in the plant kingdom, particularly in the family Fabaceae. It has been identified in plant species such as Erycibe expansa and Derris robusta. While research on this specific molecule is sparse, a single report suggests a potential hepatoprotective effect. Given the lack of direct data, this guide leverages the more extensively studied profiles of its close structural analogs, Maackiain and Medicarpin, to provide a predictive overview for researchers, scientists, and drug development professionals.
Inferred Pharmacological Profile
The pharmacological activities of this compound are likely to mirror those of other pterocarpans like Maackiain and Medicarpin, which exhibit a broad range of biological effects.
Anti-inflammatory and Antioxidant Activity
Maackiain and Medicarpin are known to possess significant anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways. For instance, Maackiain has been shown to exert anti-inflammatory and antioxidant effects by activating the Nrf2/HO-1 pathway in an AMPK-dependent manner.[1] Similarly, Medicarpin demonstrates antioxidant effects through the induction of NRF2 transcriptional activity and anti-inflammatory actions potentially involving the NF-κB signaling pathway.[2]
Anticancer Activity
Several studies have highlighted the anticancer potential of Maackiain and Medicarpin. Maackiain has been observed to suppress the proliferation of triple-negative breast cancer cells and nasopharyngeal carcinoma cells, in the latter case by inhibiting the MAPK/Ras signaling pathway.[3] It can also induce apoptosis in various cancer cell lines.[3] Medicarpin has shown potent cytotoxic effects against glioblastoma cells.[2]
Neuroprotective Effects
Medicarpin has been reported to ameliorate ischemic brain injury.[4][5] Its neuroprotective mechanisms are linked to the activation of the PI3K/Akt signaling pathway, leading to the inactivation of GSK-3β and upregulation of β-catenin.[4][6] This results in reduced inflammation and apoptosis in neuronal cells.[4]
Antiallergic Properties
Maackiain has been identified as a novel antiallergic compound.[7] It suppresses the transcriptional upregulation of the histamine (B1213489) H1 receptor (H1R) and interleukin-4 (IL-4) genes.[7] The underlying mechanism involves the inhibition of PKCδ activation, a key enzyme in H1R signaling.[7]
Effects on Bone Metabolism
Both Maackiain and Medicarpin have been shown to influence bone health. Maackiain can inhibit osteoclastogenesis by attenuating the RANKL-stimulated NF-κB signaling pathway and NFATc1 activity.[8] Medicarpin stimulates osteoblast differentiation and can heal cortical bone defects by activating Notch and Wnt canonical signaling pathways.[9]
Quantitative Pharmacological Data (Inferred from Analogs)
The following tables summarize the quantitative data available for Maackiain and Medicarpin, which may serve as a preliminary reference for the potential potency of this compound.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Maackiain and Medicarpin
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Maackiain | CNE1 | Antiproliferative | 116.65 ± 3.05 µmol·L⁻¹ (24h), 41.71 ± 2.16 µmol·L⁻¹ (48h), 20.28 ± 1.18 µmol·L⁻¹ (72h) | |
| Maackiain | CNE2 | Antiproliferative | 80.28 ± 3.81 µmol·L⁻¹ (24h), 25.14 ± 2.13 µmol·L⁻¹ (48h), 16.36 ± 0.47 µmol·L⁻¹ (72h) | |
| Medicarpin | U251 Glioblastoma | Cytotoxic | 271 µg/mL (24h), 154 µg/mL (48h) | [2] |
| Medicarpin | U-87 MG Glioblastoma | Cytotoxic | 175 µg/mL (24h), 161 µg/mL (48h) | [2] |
| Medicarpin | BV2 Microglial Cells | Anti-inflammatory (NO production) | ~5 ± 1 µM | [4][5] |
| Medicarpin | N2A Neuronal Cells | Anti-apoptotic (Oxygen-glucose deprivation) | ~13 ± 2 µM | [4][5] |
Inferred Signaling Pathways and Mechanisms of Action
Based on studies of Maackiain and Medicarpin, the following signaling pathways are likely targets for this compound.
Inferred Toxicology and Safety Profile
Direct toxicological data for this compound is unavailable. Safety data sheets indicate that its toxicological properties have not been thoroughly investigated.
Based on its analogs, Maackiain is reported to be non-toxic to the majority of normal cells while exhibiting selective cytotoxicity towards cancer cells.[10] A safety data sheet for Medicarpin indicates a high LD50 of >10,000 mg/kg, suggesting low acute toxicity. However, some studies indicate that medicarpin can exhibit selective cytotoxicity against certain cell lines, warranting further investigation to balance efficacy with potential toxicological risks.
Table 2: Toxicological Data for Maackiain and Medicarpin
| Compound | Test | Result | Reference |
| Maackiain | General Toxicity | Non-toxic to most cells, selectively cytotoxic. | [10] |
| Medicarpin | Acute Toxicity (LD50) | >10,000 mg/kg | [11] |
Experimental Protocols
As there are no specific published experimental protocols for this compound, this section provides generalized methodologies for assessing the potential hepatoprotective effects, a property suggested in the literature.
In Vitro Hepatoprotective Assay
This protocol outlines a general procedure to assess the hepatoprotective effect of a test compound against a toxin-induced injury in a liver cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Toxin Induction: A hepatotoxic agent, such as carbon tetrachloride (CCl4) or acetaminophen, is added to the wells to induce cell damage.
-
Incubation: The plates are incubated for a further 24 hours.
-
Assessment:
-
Cell Viability: Cell viability is determined using the MTT assay, where the reduction of tetrazolium salt to formazan (B1609692) by viable cells is measured spectrophotometrically.
-
Enzyme Leakage: The activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the culture medium is measured as an indicator of cell membrane damage.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH) are measured to assess the antioxidant effect of the test compound.
-
In Vivo Hepatotoxicity Study in Rodents
This protocol describes a general approach to evaluate the hepatoprotective effects of a compound in an animal model of liver injury.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into several groups: a normal control group, a toxin control group (e.g., receiving only CCl4), a positive control group (receiving a known hepatoprotective agent like silymarin), and test groups receiving different doses of this compound.
-
Dosing: The test compound is administered orally or via intraperitoneal injection for a specific duration (e.g., 7-14 days).
-
Induction of Hepatotoxicity: On the last day of treatment, hepatotoxicity is induced by administering a single dose of a hepatotoxin (e.g., CCl4 in olive oil).
-
Sample Collection: After 24 hours of toxin administration, the animals are anesthetized, and blood samples are collected for biochemical analysis. The animals are then euthanized, and their livers are excised for histopathological examination.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) and bilirubin (B190676) are measured.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any pathological changes such as necrosis, inflammation, and fatty infiltration.
Conclusion and Future Directions
This compound is a pterocarpan isoflavonoid (B1168493) with a currently under-researched pharmacological and toxicological profile. Based on the extensive data available for its structural analogs, Maackiain and Medicarpin, it can be hypothesized that this compound may possess valuable anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. However, these potential activities require rigorous experimental validation.
Future research should focus on:
-
Isolation and Purification: Establishing efficient methods for obtaining pure this compound for research purposes.
-
In Vitro Screening: A comprehensive in vitro screening to evaluate its bioactivities, including its potential hepatoprotective effects and cytotoxicity against a panel of normal and cancerous cell lines.
-
In Vivo Studies: Conducting in vivo studies in appropriate animal models to confirm its pharmacological effects and to establish its safety profile, including acute and chronic toxicity studies.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
ADME Profiling: Characterizing its absorption, distribution, metabolism, and excretion properties to understand its pharmacokinetic behavior.
A thorough investigation of this compound is warranted to determine if it holds therapeutic potential similar to or exceeding that of its better-known pterocarpan relatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression [frontiersin.org]
- 4. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Medicarpin isolated from Radix Hedysari ameliorates brain injury in a " by Chang-Ming Chern, Chung-Kuang Lu et al. [jfda-online.com]
- 6. Systems pharmacology approach uncovers the therapeutic mechanism of medicarpin against scopolamine-induced memory loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maackiain is a novel antiallergic compound that suppresses transcriptional upregulation of the histamine H1 receptor and interleukin-4 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maackiain dampens osteoclastogenesis via attenuating RANKL‐stimulated NF‐κB signalling pathway and NFATc1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways | PLOS One [journals.plos.org]
- 10. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kmpharma.in [kmpharma.in]
Methodological & Application
Application Notes and Protocols for Hepatoprotective Activity Assay of 1,11b-Dihydro-11b-hydroxymaackiain
Disclaimer: As of the current date, there is limited publicly available scientific literature specifically detailing the hepatoprotective activity of 1,11b-Dihydro-11b-hydroxymaackiain. The following application notes and protocols are based on established methodologies for evaluating the hepatoprotective effects of related compounds, such as pterocarpans and other isoflavonoids. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential hepatoprotective properties of this compound.
Introduction
Liver diseases represent a significant global health challenge, stemming from various factors including viral infections, alcohol abuse, drug-induced injury, and metabolic disorders. Natural products have long been a source of therapeutic agents, with many demonstrating potent hepatoprotective effects. This compound belongs to the pterocarpan (B192222) class of isoflavonoids, a group of compounds that have shown promise in protecting the liver from damage. The proposed mechanisms of action for related compounds often involve antioxidant and anti-inflammatory pathways. These protocols outline both in vitro and in vivo methods to assess the hepatoprotective potential of this compound.
I. In Vitro Hepatoprotective Activity Assay
This section details the use of a human liver carcinoma cell line (HepG2) to assess the cytoprotective effects of the test compound against a known hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP).
1.1. Experimental Objective
To determine the ability of this compound to protect HepG2 cells from toxin-induced cell death and to evaluate its effect on key biochemical markers of liver injury and oxidative stress.
1.2. Materials and Reagents
-
HepG2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
This compound (test compound)
-
Carbon Tetrachloride (CCl4) or Acetaminophen (APAP)
-
Silymarin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Lactate Dehydrogenase (LDH), Glutathione (GSH), and Malondialdehyde (MDA)
1.3. Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound and the positive control (Silymarin) in DMEM.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound or Silymarin at different concentrations. Incubate for 24 hours.
-
-
Induction of Hepatotoxicity:
-
Prepare a working solution of CCl4 (e.g., 10 mM) or APAP (e.g., 10 mM) in DMEM.
-
After the 24-hour pretreatment with the test compound, add the hepatotoxin to the respective wells (except for the vehicle control group) and incubate for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the toxin incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Biochemical Analysis:
-
For biochemical assays, seed cells in 6-well plates and follow the same treatment protocol.
-
Collect the cell culture supernatant to measure the levels of ALT, AST, and LDH.
-
Lyse the cells to measure intracellular GSH levels and MDA as a marker of lipid peroxidation.
-
Perform the assays according to the manufacturer's instructions for the respective kits.
-
1.4. Data Presentation
Table 1: In Vitro Hepatoprotective Effect of this compound on CCl4-Induced HepG2 Cell Injury
| Group | Concentration | Cell Viability (%) | ALT (U/L) | AST (U/L) | LDH (U/L) | GSH (nmol/mg protein) | MDA (nmol/mg protein) |
| Control | - | 100 ± 5.2 | 25.3 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 | 50.2 ± 4.1 | 1.5 ± 0.2 |
| CCl4 (10 mM) | - | 45.2 ± 3.9 | 89.6 ± 7.5 | 95.4 ± 8.1 | 150.3 ± 12.5 | 22.1 ± 2.0 | 5.8 ± 0.6 |
| Test Compound | 10 µM | 60.1 ± 4.8 | 70.2 ± 6.1 | 75.3 ± 6.8 | 120.1 ± 10.2 | 30.5 ± 2.9 | 4.2 ± 0.4 |
| 25 µM | 75.8 ± 6.2 | 55.4 ± 4.9 | 60.1 ± 5.5 | 95.6 ± 8.1 | 38.9 ± 3.5 | 3.1 ± 0.3 | |
| 50 µM | 88.3 ± 7.1 | 40.1 ± 3.5 | 45.2 ± 4.0 | 70.4 ± 6.3 | 45.3 ± 4.0 | 2.2 ± 0.2 | |
| Silymarin | 50 µM | 92.5 ± 7.8 | 35.6 ± 3.0 | 40.1 ± 3.6 | 65.2 ± 5.8 | 48.1 ± 4.2 | 1.8 ± 0.2 |
Data are presented as mean ± SD. Statistical analysis should be performed to determine significance.
II. In Vivo Hepatoprotective Activity Assay
This section describes an animal model to evaluate the hepatoprotective effects of this compound against drug-induced liver injury in rodents.
2.1. Experimental Objective
To assess the in vivo efficacy of this compound in mitigating paracetamol-induced hepatotoxicity in a rat model.
2.2. Materials and Reagents
-
Wistar rats (male, 180-220 g)
-
This compound (test compound)
-
Paracetamol (acetaminophen)
-
Silymarin (positive control)
-
Carboxymethyl cellulose (B213188) (CMC)
-
Kits for serum ALT, AST, Alkaline Phosphatase (ALP), and Total Bilirubin (B190676)
-
Kits for liver tissue GSH and MDA
-
Formalin solution (10%)
-
Hematoxylin and Eosin (H&E) stain
2.3. Experimental Protocol
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for one week under standard laboratory conditions.
-
Divide the animals into five groups (n=6 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Toxin Control (Paracetamol)
-
Group III: Test Compound (low dose) + Paracetamol
-
Group IV: Test Compound (high dose) + Paracetamol
-
Group V: Positive Control (Silymarin) + Paracetamol
-
-
-
Dosing Regimen:
-
Administer the test compound (suspended in 0.5% CMC) orally to Groups III and IV, and Silymarin to Group V, once daily for 7 days. Groups I and II receive the vehicle.
-
On the 7th day, two hours after the last dose of the test compound/vehicle, administer a single oral dose of paracetamol (2 g/kg) to all groups except Group I.
-
-
Sample Collection:
-
After 24 hours of paracetamol administration, collect blood samples via retro-orbital puncture for serum separation.
-
Euthanize the animals and excise the liver. A portion of the liver is stored at -80°C for biochemical analysis, and another portion is fixed in 10% formalin for histopathology.
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, ALP, and total bilirubin using the respective assay kits.
-
Homogenize the liver tissue to measure the levels of GSH and MDA.
-
-
Histopathological Examination:
-
Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with H&E.
-
Examine the slides under a microscope for signs of liver damage, such as necrosis, inflammation, and fatty changes.
-
2.4. Data Presentation
Table 2: In Vivo Hepatoprotective Effect of this compound on Paracetamol-Induced Liver Injury in Rats
| Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) | Total Bilirubin (mg/dL) | Liver GSH (µg/mg protein) | Liver MDA (nmol/mg protein) |
| Normal Control | - | 35.2 ± 3.1 | 42.1 ± 3.8 | 150.4 ± 12.5 | 0.5 ± 0.04 | 8.5 ± 0.7 | 1.2 ± 0.1 |
| Toxin Control | - | 180.5 ± 15.2 | 210.3 ± 18.1 | 350.1 ± 29.8 | 2.1 ± 0.2 | 3.2 ± 0.3 | 4.5 ± 0.4 |
| Test Compound | 50 | 120.3 ± 10.5 | 155.4 ± 13.2 | 280.6 ± 24.1 | 1.5 ± 0.1 | 5.1 ± 0.5 | 3.1 ± 0.3 |
| 100 | 80.1 ± 7.2 | 105.2 ± 9.8 | 210.3 ± 18.5 | 1.0 ± 0.08 | 6.8 ± 0.6 | 2.0 ± 0.2 | |
| Silymarin | 100 | 65.4 ± 5.9 | 85.1 ± 7.8 | 180.2 ± 15.6 | 0.8 ± 0.07 | 7.9 ± 0.7 | 1.5 ± 0.1 |
Data are presented as mean ± SD. Statistical analysis should be performed to determine significance.
III. Visualization of Workflows and Signaling Pathways
3.1. Experimental Workflow Diagram
Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct mechanism of action studies for 1,11b-Dihydro-11b-hydroxymaackiain are not extensively available in current scientific literature. The following application notes, protocols, and proposed mechanisms are based on the known biological activities of the broader class of pterocarpan (B192222) compounds, to which this compound belongs. These should be considered as a starting point for investigation.
Introduction
This compound is a pterocarpan, a class of isoflavonoids known for their diverse pharmacological properties. Pterocarpans have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Studies on related pterocarpans suggest that their anticancer activity may stem from the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4] This document provides a hypothesized mechanism of action for this compound and detailed protocols to investigate its potential as an anticancer agent.
Hypothesized Mechanism of Action
Based on the known activities of other pterocarpans, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving:
-
Induction of Cell Cycle Arrest: The compound may block the progression of the cell cycle at specific checkpoints, such as the G2/M phase or prometaphase, preventing cancer cell proliferation.[3] This is a common mechanism for many natural and synthetic anticancer agents.
-
Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and/or extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[4]
-
Inhibition of Topoisomerases: Some anticancer drugs target topoisomerases, enzymes crucial for DNA replication and repair. Pterocarpans may potentially act as topoisomerase inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells.
The following diagram illustrates a possible signaling pathway for the induction of apoptosis by a pterocarpan compound.
Caption: Proposed apoptotic pathway induced by pterocarpans.
Quantitative Data Summary
As no direct studies on this compound are available, the following table is a template for summarizing data from future experiments.
| Cell Line | Assay | Parameter | Value | Reference |
| e.g., MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | Data to be determined | - |
| e.g., A549 (Lung Cancer) | MTT Assay | IC50 (48h) | Data to be determined | - |
| e.g., HeLa (Cervical Cancer) | Flow Cytometry | % Apoptotic Cells (at IC50) | Data to be determined | - |
| e.g., MCF-7 | Flow Cytometry | % G2/M Arrest (at IC50) | Data to be determined | - |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound (stock solution in DMSO)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the anticancer mechanism of a novel compound like this compound.
Caption: General experimental workflow for anticancer drug screening.
References
- 1. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpane isolated from the stems of Erycibe expansa. Research has indicated its potential as a hepatoprotective agent. The primary evidence for this activity comes from studies evaluating its effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.[1] This document provides a detailed overview of the available data and representative protocols for the in vitro assessment of this compound's hepatoprotective effects.
Quantitative Data Summary
While specific quantitative data for this compound's hepatoprotective activity is not detailed in publicly available literature, the foundational study by Matsuda et al. (2004) reported the inhibitory concentrations (IC50) for other compounds isolated from the same plant extract against D-galactosamine-induced cytotoxicity. These values provide context for the potential potency of related pterocarpans and isoflavones.
| Compound | Type | IC50 (µM) on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes |
| Erycibenin A | Prenylisoflavone | 79 |
| Genistein | Isoflavone | 29 |
| Orobol | Isoflavone | 36 |
| 5,7,4'-trihydroxy-3'-methoxyisoflavone | Isoflavone | 55 |
Data extracted from Matsuda et al., Planta Med, 2004.[1]
Experimental Protocols
The following are detailed, representative protocols for the isolation of primary mouse hepatocytes and the subsequent in vitro assay for hepatoprotective activity against D-galactosamine-induced toxicity. These protocols are synthesized from established methodologies and reflect the techniques used in the initial discovery of this compound's potential bioactivity.
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol describes the two-step collagenase perfusion method for isolating primary hepatocytes from a mouse liver.
Materials:
-
Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Perfusion Buffer II (e.g., DMEM with 100 U/mL collagenase type IV)
-
Wash Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Plating Medium (e.g., Williams' Medium E with 10% FBS, 1% Penicillin-Streptomycin, insulin, dexamethasone)
-
Collagen-coated culture plates
-
Peristaltic pump and sterile tubing
-
Surgical instruments
Procedure:
-
Anesthetize a mouse according to approved animal care protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with Perfusion Buffer I at a flow rate of 5-7 mL/min for 5-10 minutes to flush out the blood.
-
Switch to Perfusion Buffer II and perfuse for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Wash Medium.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Centrifuge the cell suspension at 50 x g for 3 minutes to pellet the hepatocytes.
-
Wash the pellet with Wash Medium two more times.
-
Resuspend the final pellet in Plating Medium and determine cell viability using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a density of 1-2 x 10⁵ cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to attach for 4-6 hours before proceeding with treatment.
Protocol 2: In Vitro Hepatoprotective Activity Assay
This protocol details the procedure for evaluating the protective effect of this compound against D-galactosamine (D-GalN)-induced cell death in primary hepatocytes.
Materials:
-
Primary mouse hepatocytes cultured in collagen-coated 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
D-galactosamine (D-GalN) solution (in culture medium)
-
Positive control (e.g., Silymarin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
After hepatocyte attachment, replace the plating medium with fresh culture medium.
-
Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should be below 0.1%.
-
Add the test compound dilutions to the respective wells and incubate for 2 hours.
-
Introduce D-GalN to the wells at a final concentration of 20-40 mM.[2] Include a vehicle control group (no D-GalN, no compound) and a D-GalN only control group.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for this compound.
Visualizations
Mechanism of D-Galactosamine-Induced Hepatotoxicity
The following diagram illustrates the general mechanism by which D-galactosamine induces liver cell injury, the process that this compound is suggested to counteract.
Caption: D-Galactosamine toxicity pathway.
Experimental Workflow for Hepatoprotective Screening
This diagram outlines the workflow for screening compounds for potential hepatoprotective effects using an in vitro model.
Caption: In vitro hepatoprotective screening workflow.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound in the context of hepatoprotection. Further research is required to elucidate its precise mechanism of action. Potential areas of investigation could include pathways related to oxidative stress, inflammation, and apoptosis, which are commonly involved in D-galactosamine-induced liver injury.
References
Application Note: HPLC and LC-MS/MS Method for the Quantification of 1,11b-Dihydro-11b-hydroxymaackiain
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of isoflavonoids known for their potential biological activities. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of related products. This application note describes a robust and reliable method for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended for good separation.[3][4]
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (LC-MS grade).
-
Sample Preparation: Syringe filters (0.22 µm), vials, and appropriate extraction solvents.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Stock Solution Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C in a light-protected vial.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Recommended concentration range for the calibration curve: 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
1.3. Sample Preparation (from a plant matrix):
-
Weigh 1.0 g of the homogenized and dried plant material.
-
Add 10 mL of 80% methanol in water.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
HPLC Method Protocol
2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at an appropriate wavelength (determined by UV scan of the standard) |
2.2. Data Presentation: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 95-105% |
| Retention Time (RT) | Approximately 12.5 min (Varies with system) |
LC-MS/MS Method Protocol
3.1. Chromatographic Conditions (LC):
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing the standard. A hypothetical transition could be m/z 287.1 -> 149.0 (Precursor -> Product) for quantification and m/z 287.1 -> 121.0 for confirmation. |
3.3. Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 98-103% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Illustrative HPLC gradient profile for the separation of the target analyte.
Caption: A simplified, hypothetical biosynthesis pathway leading to the target compound.
References
Application Notes and Protocols for the Purification of 1,11b-Dihydro-11b-hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of natural products known for their diverse biological activities. This document provides detailed application notes and protocols for the purification of this compound from natural sources, specifically focusing on its isolation from plant materials such as Derris robusta and Erycibe expansa. The methodologies described herein are compiled from established phytochemical isolation techniques for pterocarpans and related isoflavonoids.
Overview of Purification Strategy
The purification of this compound typically involves a multi-step process that begins with the extraction of the compound from a plant matrix, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other secondary metabolites.
Data Presentation
Table 1: Summary of Chromatographic Purification Steps
| Step | Chromatographic Technique | Stationary Phase | Mobile Phase / Gradient | Purpose | Expected Purity |
| 1 | Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Petroleum Ether / Acetone (Gradient) | Initial fractionation of crude extract | Low |
| 2 | Column Chromatography | Silica Gel (200-300 mesh) | Chloroform (B151607) / Methanol (B129727) (Gradient) | Further separation of fractions | Moderate |
| 3 | Preparative HPLC | Reversed-Phase C18 | Acetonitrile / Water (Gradient) | Final purification of the target compound | >95% |
Experimental Protocols
Protocol 1: Extraction of this compound from Derris robusta
This protocol outlines the initial extraction of the target compound from the twigs and leaves of Derris robusta.[1]
1. Plant Material Preparation:
- Air-dry the twigs and leaves of Derris robusta at room temperature until brittle.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours. Use a plant material to solvent ratio of 1:10 (w/v).
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Protocol 2: Initial Fractionation by Silica Gel Column Chromatography
This protocol describes the initial separation of the crude extract into fractions of varying polarity.
1. Column Packing:
- Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.
- Pack a glass column with the slurry to the desired bed height.
- Wash the packed column with petroleum ether until the silica gel is well-settled.
2. Sample Loading:
- Adsorb the crude ethanol extract onto a small amount of silica gel.
- Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
- Carefully load the powdered sample onto the top of the packed silica gel column.
3. Elution:
- Elute the column with a stepwise gradient of petroleum ether and acetone. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of acetone.
- Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Pool fractions with similar TLC profiles. The fractions containing pterocarpans are typically eluted with mid-polarity solvent mixtures.
Protocol 3: Secondary Fractionation by Silica Gel Column Chromatography
This protocol is for the further purification of the pterocarpan-rich fractions obtained from the initial fractionation.
1. Column Preparation and Sample Loading:
- Follow the same procedure as in Protocol 2 for column packing and sample loading, using the pooled, dried fraction from the previous step.
2. Elution:
- Elute the column with a stepwise gradient of chloroform and methanol. Begin with 100% chloroform and incrementally add methanol to increase the solvent polarity.
- Collect and monitor fractions by TLC as described previously.
- Identify the fractions containing this compound by comparing with a reference standard if available, or by spectroscopic analysis of a small aliquot.
Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the final purification step to obtain high-purity this compound.
1. HPLC System and Column:
- Use a preparative HPLC system equipped with a UV-Vis detector.
- Employ a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Prepare two mobile phases:
- Mobile Phase A: HPLC-grade water.
- Mobile Phase B: HPLC-grade acetonitrile.
- Degas both mobile phases prior to use.
3. Elution Program:
- Set the flow rate (e.g., 10 mL/min).
- Use a linear gradient elution, for example:
- 0-5 min: 30% B
- 5-35 min: 30% to 70% B
- 35-40 min: 70% to 100% B
- 40-45 min: 100% B
- Monitor the elution at a suitable wavelength (e.g., 280 nm).
4. Fraction Collection and Analysis:
- Collect the peak corresponding to this compound.
- Concentrate the collected fraction under reduced pressure to remove the mobile phase.
- Confirm the purity of the final compound using analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Evaluation of 1,11b-Dihydro-11b-hydroxymaackiain as a Potential 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of novel compounds, such as the pterocarpan (B192222) 1,11b-Dihydro-11b-hydroxymaackiain, as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols outlined below cover in vitro biochemical and cell-based assays to determine the inhibitory potency and cellular activity of test compounds.
Introduction to 11β-HSD1 as a Therapeutic Target
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] It primarily functions as a reductase, converting inactive cortisone (B1669442) into active cortisol in humans (or 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents), thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1][2]
Overexpression or hyperactivity of 11β-HSD1 in adipose tissue is associated with obesity and metabolic syndrome.[2] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for treating a range of conditions including type 2 diabetes, obesity, and cognitive disorders.[2][3] The evaluation of novel chemical entities for their ability to inhibit 11β-HSD1 is a critical step in the drug discovery process.
11β-HSD1 Signaling Pathway
The diagram below illustrates the central role of 11β-HSD1 in the prereceptor activation of glucocorticoids and its downstream consequences. Inhibition of this enzyme is expected to reduce intracellular cortisol levels, thereby mitigating glucocorticoid-mediated effects.
References
Application Notes and Protocols for the Investigation of 1,11b-Dihydro-11b-hydroxymaackiain in Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 1,11b-Dihydro-11b-hydroxymaackiain, a derivative of the pterocarpan (B192222) maackiain (B7765809), in the field of liver disease research. While direct experimental data on this compound is limited, this document extrapolates from the known anti-inflammatory, antioxidant, and anti-apoptotic properties of its parent compound, maackiain, to propose its application in studying and potentially treating various liver pathologies, including drug-induced liver injury, non-alcoholic fatty liver disease (NAFLD), and liver fibrosis. Detailed protocols for in vitro and in vivo studies are provided, alongside visualizations of key signaling pathways likely to be modulated by this compound.
Introduction to this compound and its Therapeutic Potential
Liver diseases represent a significant global health burden, with pathologies ranging from steatosis to inflammation, fibrosis, cirrhosis, and hepatocellular carcinoma. A key driver of liver injury is oxidative stress and inflammation. Natural compounds with antioxidant and anti-inflammatory properties are therefore of great interest as potential therapeutic agents.
This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its parent compound, maackiain, has demonstrated significant anti-inflammatory and antioxidant effects in various experimental models.[1][2][3] Maackiain has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.[4][5] Furthermore, maackiain has exhibited protective effects against apoptosis in neuronal cells, a mechanism highly relevant to hepatocyte survival in the face of toxic or metabolic insults.[4]
Based on the established bioactivities of maackiain, it is hypothesized that this compound may possess similar or enhanced hepatoprotective properties, making it a compelling candidate for investigation in liver disease research.
Postulated Mechanisms of Action in Liver Disease
The therapeutic potential of this compound in liver disease is predicated on the known activities of maackiain, which include:
-
Antioxidant Activity: By activating the Nrf2 signaling pathway, maackiain upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key initiator of liver damage.[4][5]
-
Anti-inflammatory Activity: Maackiain can suppress the pro-inflammatory NF-κB signaling pathway, reducing the production of inflammatory cytokines that drive liver inflammation and fibrosis.[5]
-
Anti-apoptotic Activity: By interfering with apoptotic signaling cascades, such as the caspase pathway, maackiain may protect hepatocytes from premature cell death induced by toxins, metabolic stress, or inflammatory mediators.[4][5]
-
Modulation of Inflammasome: Maackiain has been shown to amplify inflammasome activation, which, depending on the context of the liver disease, could have either beneficial or detrimental effects and warrants further investigation.[3][6]
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in liver cells.
Caption: Nrf2 Signaling Pathway Activation.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Modulation.
Experimental Protocols
The following protocols provide a framework for investigating the hepatoprotective effects of this compound.
In Vitro Studies
Objective: To assess the cytoprotective, antioxidant, and anti-inflammatory effects of this compound on hepatocytes.
Cell Lines:
-
Human hepatoma cell lines (e.g., HepG2, Huh7)
-
Primary human or rodent hepatocytes
Protocol 1: Assessment of Cytotoxicity and Hepatoprotection
-
Cell Seeding: Plate hepatocytes at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours to determine cytotoxicity using an MTT or LDH assay.
-
Hepatoprotection Assay: Pre-treat cells with non-toxic concentrations of the compound for 2-4 hours, followed by co-incubation with a hepatotoxic agent (e.g., acetaminophen (B1664979) (APAP), carbon tetrachloride (CCl₄), or ethanol) for 24 hours.
-
Viability Assessment: Measure cell viability using an MTT assay to determine the protective effect of the compound.
Protocol 2: Evaluation of Antioxidant Activity
-
Induction of Oxidative Stress: Treat hepatocytes with an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), in the presence or absence of this compound.
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.
-
Nrf2 Activation:
-
Western Blot: Analyze the protein levels of Nrf2 in the nuclear fraction and its downstream targets (e.g., HO-1, NQO1) in whole-cell lysates.
-
qRT-PCR: Measure the mRNA expression levels of Nrf2 target genes.
-
Protocol 3: Assessment of Anti-inflammatory Effects
-
Induction of Inflammation: Stimulate hepatocytes or co-cultures with macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.
-
NF-κB Pathway Analysis:
-
Western Blot: Analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
qRT-PCR: Measure the mRNA expression of NF-κB target genes.
-
In Vivo Studies
Objective: To evaluate the hepatoprotective efficacy of this compound in animal models of liver disease.
Animal Models:
-
Acute Liver Injury: CCl₄- or APAP-induced liver injury in mice or rats.
-
Non-alcoholic Fatty Liver Disease (NAFLD): High-fat diet (HFD)-fed mice or ob/ob mice.
-
Liver Fibrosis: Bile duct ligation (BDL) or chronic CCl₄ administration in mice or rats.
Protocol 4: CCl₄-Induced Acute Liver Injury Model
-
Animal Grouping: Divide mice into four groups: Vehicle control, CCl₄ only, CCl₄ + this compound (low dose), and CCl₄ + this compound (high dose).
-
Compound Administration: Administer the compound orally or via intraperitoneal injection for 7 consecutive days.
-
Induction of Injury: On day 7, administer a single intraperitoneal injection of CCl₄ (dissolved in corn oil).
-
Sample Collection: Euthanize animals 24 hours after CCl₄ injection and collect blood and liver tissue.
-
Analysis:
-
Serum Biochemistry: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Perform H&E staining of liver sections to assess necrosis and inflammation.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) levels and superoxide (B77818) dismutase (SOD) activity in liver homogenates.
-
Inflammatory Markers: Measure cytokine levels in liver homogenates via ELISA or qRT-PCR.
-
Caption: General In Vivo Experimental Workflow.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Hepatoprotective Effect of this compound
| Treatment Group | Cell Viability (%) | LDH Release (Fold Change) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Toxin Only | 45 ± 4.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Toxin + Compound (Low Dose) | 65 ± 5.1 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Toxin + Compound (High Dose) | 85 ± 6.3 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: In Vivo Efficacy of this compound in a Liver Injury Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) |
| Vehicle Control | 35 ± 4.1 | 50 ± 5.6 | 1.2 ± 0.2 | 150 ± 12.5 |
| CCl₄ Only | 550 ± 45.2 | 720 ± 60.1 | 5.8 ± 0.6 | 75 ± 8.9 |
| CCl₄ + Compound (Low Dose) | 320 ± 30.5 | 450 ± 42.3 | 3.1 ± 0.4 | 110 ± 10.1 |
| CCl₄ + Compound (High Dose) | 150 ± 18.7 | 210 ± 25.4 | 1.8 ± 0.3 | 135 ± 11.7 |
Conclusion
While further research is required to directly elucidate the pharmacological profile of this compound, the existing evidence for its parent compound, maackiain, provides a strong rationale for its investigation as a potential therapeutic agent for liver diseases. The protocols and conceptual frameworks presented in these application notes offer a structured approach for researchers to explore its efficacy and mechanisms of action in preclinical models of liver injury and disease. Successful validation of its hepatoprotective effects could pave the way for its development as a novel treatment for a range of liver pathologies.
References
- 1. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents from Maackia amurensis and their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maackiain Prevents Amyloid-Beta-Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,11b-Dihydro-11b-hydroxymaackiain Solubility Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain. The focus is on addressing common challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pterocarpan, a class of natural isoflavonoids, extracted from plants like Erycibe expansa. It has demonstrated potential hepatoprotective effects.[1][2] Like many flavonoids, it is a lipophilic molecule with poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy in both in vitro and in vivo studies.[3]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1] However, for biological assays and pharmaceutical formulations, the use of these organic solvents is often restricted due to toxicity.
Q3: Are there any general strategies to improve the solubility of flavonoids like this compound?
A3: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble flavonoids. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization and nanonization), formulation as solid dispersions, and complexation with cyclodextrins.[3] Chemical modifications, such as the synthesis of more soluble derivatives (e.g., glycosides), can also be explored.[3]
Q4: How does the gut microbiome impact the bioavailability of pterocarpans?
A4: The gut microbiome can play a significant role in the metabolism and absorption of flavonoids.[3] Many flavonoids exist as glycosides in plants and are not readily absorbed. Gut bacteria can hydrolyze these glycosides into their aglycone forms, which may be more permeable.[3] Furthermore, the microbiome can metabolize the aglycones into smaller, potentially more bioactive or more easily absorbed phenolic compounds.[3] This metabolic activity can vary significantly between individuals, leading to different bioavailability profiles.
Q5: What is a recommended starting point for developing an aqueous formulation for preclinical studies?
A5: For initial preclinical screening, using co-solvents is a common strategy. A mixture of water and a pharmaceutically acceptable co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be tested. It is crucial to perform toxicity and vehicle control studies to ensure the observed effects are from the compound and not the vehicle. For later-stage development, more advanced formulations like nanosuspensions or cyclodextrin (B1172386) inclusion complexes are recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Increase Co-solvent Concentration: If using a stock solution in an organic solvent (e.g., DMSO), minimize the final concentration of the organic solvent in the aqueous buffer to prevent precipitation. If possible, slightly increase the percentage of the co-solvent in the final assay medium, ensuring it does not affect the biological system. 2. pH Adjustment: Evaluate the pH-solubility profile of the compound. Adjusting the pH of the buffer may increase solubility, depending on the pKa of the molecule. 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 80, in the assay buffer to aid in solubilization. |
| Salt Concentration in Buffer | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds ("salting out"). If possible, try to use a buffer with a lower salt concentration that is still compatible with the assay. |
| Temperature Effects | Ensure the temperature of the stock solution and the aqueous buffer are equilibrated before mixing. A sudden drop in temperature upon mixing can cause precipitation. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | 1. Particle Size Reduction: Prepare a nanosuspension of the compound to increase the surface area for dissolution.[4] 2. Formulation as a Solid Dispersion: Create a solid dispersion of the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[5] 3. Cyclodextrin Complexation: Formulate an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve aqueous solubility.[6] |
| Rapid Metabolism | 1. Metabolite Profiling: Analyze plasma and urine samples to identify major metabolites. The active compound in vivo might be a metabolite rather than the parent compound.[3] 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP450 enzymes) can help determine if metabolism is a major factor in low bioavailability.[3] |
| Interaction with Food | Administer the formulation to fasted animals and in the presence of a standardized meal to assess the effect of food on absorption. Some lipophilic compounds have enhanced absorption with high-fat meals.[3] |
Data Presentation
Table 1: Representative Aqueous Solubility of Medicarpin
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | ~ 5.0 |
| Phosphate Buffer (pH 7.4) | 25 | ~ 8.0 |
Note: This data is for Medicarpin and should be used as an estimation for this compound. Experimental determination of the solubility of this compound is highly recommended.
Experimental Protocols
Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a separate beaker, dissolve the HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C until completely solid.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which can be characterized by techniques such as DSC, FT-IR, and NMR.[2]
Preparation of a Nanosuspension (Wet Milling Method)
This protocol provides a general procedure for preparing a nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80)
-
Deionized water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or similar wet milling equipment
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Perform wet milling at a high speed for a specified duration (e.g., several hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.[7][8]
Visualizations
Signaling Pathway
The hepatoprotective effects of some pterocarpans, such as the related compound Medicarpin, are thought to involve the modulation of key signaling pathways like Wnt and Notch.[9] These pathways are crucial in regulating cell fate, proliferation, and apoptosis. The following diagram illustrates a potential interaction between the Wnt and Notch signaling pathways that could be relevant to the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for addressing the solubility challenges of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt–Notch signalling crosstalk in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Technical Support Center: 1,11b-Dihydro-11b-hydroxymaackiain Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1,11b-Dihydro-11b-hydroxymaackiain. The information is designed to assist in optimizing assay conditions and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a pterocarpan (B192222) compound. Based on available data, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the final desired concentration. Pay close attention to potential precipitation.
Q2: What is the stability of this compound in solution?
A2: Pterocarpan compounds can be unstable in solution. For instance, (3R,4R)-DMI, a related pterocarpan, is known to undergo non-enzymatic dehydration.[2] While specific stability data for this compound is limited, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in an organic solvent at -20°C or below and protect from light. Avoid repeated freeze-thaw cycles. The stability in aqueous solutions, particularly at different pH values, should be experimentally determined.[3]
Q3: What are the expected biological activities of this compound?
A3: this compound, a pterocarpane extracted from Erycibe expansa, has been shown to have a hepatoprotective effect.[1] Pterocarpans, as a class of flavonoids, are known for a variety of biological activities, including antimicrobial and antiangiogenic effects.[2][4] The specific activity will depend on the assay system being used.
Troubleshooting Guides
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and quantity of this compound. Below are common problems and solutions.
Issue 1: Peak Tailing
-
Possible Causes:
-
Interaction with acidic silanol (B1196071) groups on the silica-based column.[5]
-
Incorrect mobile phase pH, leading to ionization of the compound or silanol groups.[5]
-
Column overload.[5]
-
-
Solutions:
-
Use a high-purity silica (B1680970) column.
-
Adjust the mobile phase pH to suppress ionization. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used.
-
Reduce the amount of sample injected.[5]
-
Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to block active silanol sites.[5]
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Solutions:
Issue 3: Ghost Peaks
-
Possible Causes:
-
Contaminants in the sample or mobile phase.
-
Late elution of compounds from a previous injection.[5]
-
Carryover from the injector.
-
-
Solutions:
-
Use high-purity solvents and filter the mobile phase.
-
Implement a column wash step after each run to elute any strongly retained compounds.
-
Clean the injector and syringe with a strong solvent.
-
Enzyme Inhibition Assays
This compound, as a flavonoid, may be investigated for its enzyme inhibitory potential.
Issue 1: Low or No Inhibition Observed
-
Possible Causes:
-
Compound instability in the assay buffer.
-
Precipitation of the compound at the tested concentration.
-
Sub-optimal substrate concentration.
-
-
Solutions:
-
Verify compound stability in the assay buffer over the experiment's duration.
-
Visually inspect for precipitation and consider using a lower concentration or adding a co-solvent (ensure the co-solvent does not affect enzyme activity).
-
For competitive inhibitors, using a substrate concentration close to its Km value will maximize the sensitivity of the assay.[7]
-
Issue 2: Irreproducible Results
-
Possible Causes:
-
Inconsistent incubation times.
-
Variability in enzyme activity.
-
Pipetting errors.
-
-
Solutions:
-
Use a timer to ensure consistent pre-incubation and reaction times.
-
Prepare a fresh enzyme stock and run a control with a known inhibitor to verify its activity.
-
Use calibrated pipettes and ensure proper mixing of reagents.
-
Issue 3: Time-Dependent Inhibition
-
Possible Causes:
-
The compound may be an irreversible or slow-binding inhibitor.
-
-
Solutions:
-
Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate to determine if the inhibition increases with time.[8] This can help to elucidate the mechanism of inhibition.
-
Data Presentation
Table 1: HPLC Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Active silanols on column | Use end-capped, high-purity silica column; add modifier to mobile phase.[5] |
| Incorrect mobile phase pH | Adjust pH to suppress ionization.[5] | |
| Retention Time Drift | Mobile phase composition change | Prepare fresh mobile phase daily.[6] |
| Temperature fluctuations | Use a column oven for temperature control.[6] | |
| Ghost Peaks | Sample or solvent contamination | Use high-purity solvents and filter samples. |
| Carryover | Implement a needle wash step and a blank injection. |
Table 2: Enzyme Inhibition Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Inhibition | Compound precipitation | Decrease concentration; check solubility in assay buffer. |
| Sub-optimal substrate concentration | Use substrate concentration near Km for competitive inhibitors.[7] | |
| Irreproducible Data | Inconsistent incubation times | Standardize all incubation periods. |
| Variable enzyme activity | Prepare fresh enzyme stock; use a positive control. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) and filter through a 0.22 µm syringe filter before injection.
Protocol 2: General Enzyme Inhibition Assay
-
Reagents:
-
Enzyme solution (prepare fresh in appropriate buffer).
-
Substrate solution.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for HPLC Purity Analysis.
References
- 1. This compound | 210537-05-6 [chemicalbook.com]
- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic Pterocarpan and Flavonoid Constituents of Erythrina lysistemon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
"1,11b-Dihydro-11b-hydroxymaackiain" overcoming experimental artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a pterocarpan, a type of isoflavonoid. Pterocarpans are known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Due to these properties, this compound and related compounds are of interest in drug discovery and development.
Q2: In what solvents is this compound soluble?
This compound is soluble in a range of common organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. When preparing stock solutions, it is crucial to use a high-purity, anhydrous grade of these solvents to prevent degradation. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and degradation. For frequent use, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Problem: You are observing high variability between replicate wells, a lack of a clear dose-response relationship, or unexpected results in your cell-based assays (e.g., MTT, nitric oxide production, cytokine release).
Possible Causes and Solutions:
-
Compound Instability: this compound, like other isoflavonoids, may be susceptible to degradation under certain experimental conditions.
-
pH: Isoflavones are generally more stable at neutral or slightly acidic pH. Degradation can be more prominent at acidic pH values (e.g., pH 3.1).[1][2] It is recommended to maintain the pH of your assay medium within the physiological range (pH 7.2-7.4).
-
Temperature: Elevated temperatures can accelerate the degradation of isoflavonoids.[3][4][5] Incubate your assays at the recommended temperature (typically 37°C) and for the shortest duration necessary to achieve a measurable response. Avoid prolonged exposure to higher temperatures.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[6] Protect your stock solutions and assay plates from direct light by using amber vials and covering plates with foil.
-
-
Non-Specific Binding: The compound may be binding to the plastic of the assay plates, leading to a lower effective concentration.
-
Solution: Consider using low-binding microplates. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can also help to reduce non-specific binding.
-
-
Assay Interference: The compound may be directly interfering with the assay components.
-
MTT Assay: Flavonoids can directly reduce the MTT reagent, leading to an overestimation of cell viability. Run a control with the compound in cell-free medium to check for direct reduction of MTT.
-
Fluorescence-Based Assays: The compound may be autofluorescent or quench the fluorescence of the reporter molecule. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
-
Issue 2: Poor Peak Shape and Low Signal in HPLC-MS Analysis
Problem: When analyzing this compound by HPLC-MS, you are observing peak tailing, fronting, or low signal intensity.
Possible Causes and Solutions:
-
Peak Tailing:
-
Secondary Interactions: Phenolic compounds like pterocarpans can interact with residual silanol (B1196071) groups on the HPLC column, leading to peak tailing.
-
Solution: Use an end-capped column. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the compound's pKa. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also improve peak shape.
-
-
Column Contamination or Degradation: The column may be contaminated or the packed bed may have degraded.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.
-
-
-
Low Signal Intensity in Mass Spectrometry:
-
Poor Ionization: The compound may not be ionizing efficiently in the mass spectrometer source.
-
Solution: Optimize the mobile phase additives. Formic acid (0.1%) or acetic acid (0.1-1%) can enhance the signal in positive ion mode. Ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) can be used to improve the signal in negative ion mode.
-
-
Matrix Effects: Components of the sample matrix may be co-eluting with your analyte and suppressing its ionization.
-
Solution: Improve your sample cleanup procedure. Dilute the sample to reduce the concentration of interfering components. Adjust the chromatographic method to better separate the analyte from matrix components. The use of a stable isotope-labeled internal standard can help to compensate for signal suppression.
-
-
Quantitative Data Summary
The following tables summarize stability data for isoflavonoids closely related to this compound. This data can be used to guide experimental design and troubleshooting.
Table 1: Thermal Degradation of Isoflavones
| Isoflavone (B191592) | Temperature (°C) | pH | Degradation Kinetics | Half-life (min) | Reference |
| Daidzein (B1669772) | 150 | 3.1 | Sigmoidal | - | [1][2] |
| Genistein (B1671435) | 150 | 3.1 | Sigmoidal | - | [1][2] |
| Daidzin | 150 | - | First-order | 54.7 | [5] |
| Genistin | 150 | - | First-order | 48.1 | [5] |
| Glycitin | 150 | - | First-order | 15.7 | [5] |
| Daidzein | 100 | - | First-order | 176 | [5] |
| Genistein | 100 | - | First-order | 155 | [5] |
Note: Degradation was found to be most prominent at pH 3.1, with virtually no decay observed at pH 5.6 and 7.0 at 150°C.[1][2]
Table 2: Rate Constants for Thermal Degradation of Genistein and Daidzein at 90°C
| Isoflavone | pH | Rate Constant (1/day) | Reference |
| Genistein | 9 | 0.222 | [4] |
| Genistein | 7 | 0.030 | [4] |
| Daidzein | 9 | - | [4] |
| Daidzein | 7 | - | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for use with isoflavonoids and includes controls for potential assay interference.
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with DMSO) and negative controls (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Control for Interference: In a separate cell-free plate, add the same serial dilutions of the compound to wells containing medium and MTT. Incubate and read as above. Subtract any absorbance from the compound alone from your cell-based assay results.
Protocol 2: Nitric Oxide Production Assay (Griess Assay)
This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]
Materials:
-
RAW 264.7 macrophages
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/mL in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Visualizations
Signaling Pathway: Potential Anti-Inflammatory Mechanism of Pterocarpans
Caption: Potential mechanism of anti-inflammatory action for this compound.
Experimental Workflow: Troubleshooting Assay Interference
References
- 1. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 1,11b-Dihydro-11b-hydroxymaackiain and Related Pterocarpans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purity assessment of 1,11b-Dihydro-11b-hydroxymaackiain and other related pterocarpan (B192222) compounds. Due to the limited specific data on this compound, this guide leverages information on the well-characterized parent compound, maackiain, and the broader class of pterocarpans to address common analytical hurdles.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), a primary analytical technique for such compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of the analyte with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Flush the column regularly and replace it if performance degrades. |
| Ghost Peaks or Baseline Noise | - Contaminated mobile phase or sample solvent.- Carryover from previous injections.- Detector lamp instability. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol on the autosampler.- Allow the detector lamp to warm up sufficiently and check its lifetime. |
| Co-elution with Impurities | - Suboptimal mobile phase gradient.- Inadequate column chemistry for the separation.- Presence of structurally similar impurities. | - Optimize the gradient profile to improve resolution.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).- Employ a more selective detector, such as a mass spectrometer (LC-MS), for peak purity assessment. |
| Analyte Degradation During Analysis | - Sensitivity of the compound to light, temperature, or pH.- Presence of reactive species in the mobile phase. | - Protect samples from light using amber vials.- Use a cooled autosampler.- Evaluate the stability of the compound at different pH values and select a mobile phase where it is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when analyzing this compound?
A1: While specific impurities for this compound are not extensively documented, impurities in related pterocarpans often include:
-
Starting materials and intermediates from the synthesis process.
-
By-products from side reactions.[1]
-
Degradation products formed during storage or analysis.
-
Related pterocarpans that may be present in the natural product extract if the compound is of natural origin.[2]
-
Epimers or diastereomers if multiple chiral centers are present.[1]
Q2: How can I confirm the identity of my main peak as this compound?
A2: Peak identity can be confirmed using a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the connectivity of atoms.
-
Co-injection with a certified reference standard: If available, spiking your sample with a known standard should result in a single, symmetrical peak.
Q3: What are the key considerations for method validation in the purity assessment of this compound?
A3: A robust method validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The response of the method is proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q4: My compound appears to be degrading in the sample vial. What can I do to minimize this?
A4: To minimize degradation:
-
Control Temperature: Use a cooled autosampler set to a low temperature (e.g., 4°C).
-
Protect from Light: Use amber or light-blocking vials.
-
Solvent Selection: Dissolve the sample in a solvent in which it is known to be stable and for the shortest possible time before analysis.
-
pH Control: If the compound is pH-sensitive, buffer the sample diluent.
Experimental Protocols
General HPLC Method for Purity Assessment of Pterocarpans
This protocol provides a starting point for developing a purity assessment method for this compound. Optimization will be required for your specific compound and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Autosampler with temperature control.
-
Column oven.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the compound (e.g., 280 nm, 310 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
Logical Workflow for Purity Assessment
Caption: A logical workflow for the purity assessment of a pharmaceutical compound.
Potential Degradation Pathway of a Pterocarpan
Caption: Potential degradation pathways for a pterocarpan compound under various stress conditions.
References
"1,11b-Dihydro-11b-hydroxymaackiain" troubleshooting inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain. The information provided is aimed at addressing common challenges encountered during the isolation, characterization, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a pterocarpan (B192222), a class of natural isoflavonoids. It has been isolated from the stems of Erycibe expansa and is reported to have hepatoprotective effects.[1][2] Pterocarpans, in general, are known for a variety of biological activities, including anti-inflammatory and antimicrobial properties.
Q2: I am having trouble isolating this compound from a natural source. What are some common pitfalls?
A2: Isolating pterocarpans from natural sources can be challenging due to their presence in complex mixtures and often in low concentrations. Common issues include:
-
Suboptimal Extraction: The choice of solvent is critical. A methanolic extraction is a good starting point, followed by partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297), to enrich the pterocarpan fraction.[1]
-
Co-eluting Impurities: Pterocarpans are often found alongside other flavonoids and phenolic compounds with similar polarities, making chromatographic separation difficult.
-
Degradation: Some pterocarpans can be sensitive to light, heat, and pH changes. It is advisable to work with protection from light and avoid harsh conditions during extraction and purification.
Q3: My compound shows inconsistent results in biological assays. What could be the reason?
A3: Inconsistent results in biological assays can stem from several factors:
-
Purity of the Compound: The presence of even small amounts of impurities can significantly affect biological activity. It is crucial to ensure the purity of your this compound sample using techniques like HPLC and NMR.
-
Stereochemistry: The biological activity of pterocarpans is often highly dependent on their stereochemistry. Inconsistent stereoisomeric ratios in different batches of the compound can lead to variability in experimental outcomes.
-
Compound Stability in Assay Medium: The compound may degrade in the cell culture medium or buffer over the course of the experiment. It is recommended to assess the stability of the compound under your specific assay conditions.
-
Solubility Issues: Poor solubility in aqueous assay buffers can lead to inaccurate concentrations and inconsistent results. The use of a suitable co-solvent, such as DMSO, is common, but its final concentration should be kept low and consistent across all experiments.[2]
Q4: Where can I find spectroscopic data for this compound for characterization?
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Issue 1: Low Yield During Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Inefficient initial extraction. | Optimize the extraction solvent and method. A common method involves extraction with methanol (B129727), followed by solvent partitioning. |
| Loss of compound during chromatographic separation. | Use a combination of chromatographic techniques. A typical workflow could be silica (B1680970) gel column chromatography followed by preparative HPLC. |
| Compound degradation. | Protect the sample from light and high temperatures throughout the isolation process. |
Issue 2: Inconsistent Bioactivity in Hepatoprotective Assays
| Potential Cause | Troubleshooting Suggestion |
| Impurities affecting the assay. | Re-purify the compound using high-resolution techniques like preparative HPLC. Confirm purity using analytical HPLC and NMR. |
| Variability in the stereoisomeric composition. | If synthesized, optimize the reaction to control stereochemistry. If isolated, use chiral chromatography to separate stereoisomers. |
| Compound precipitation in the assay medium. | Test the solubility of the compound in the assay medium at the desired concentration. Adjust the co-solvent concentration if necessary, ensuring it is non-toxic to the cells. |
Experimental Protocols
Isolation of this compound from Erycibe expansa
This protocol is based on the bioassay-guided separation of hepatoprotective compounds from Erycibe expansa.[1]
-
Extraction: The dried stems of Erycibe expansa are extracted with methanol.
-
Solvent Partitioning: The methanolic extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction, which shows hepatoprotective activity, is retained.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography using a gradient of chloroform (B151607) and methanol to yield several sub-fractions.
-
Further Separation: The active sub-fractions are further purified using a combination of Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Quantitative Data
The following table summarizes the reported hepatoprotective activity of compounds isolated from Erycibe expansa against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.[1]
| Compound | IC50 (µM) |
| Erycibenin A | 79 |
| Genistein | 29 |
| Orobol | 36 |
| 5,7,4'-Trihydroxy-3'-methoxyisoflavone | 55 |
Note: The IC50 value for this compound was not explicitly stated in the abstract of the primary publication.
Visualizations
General Workflow for Isolation and Troubleshooting
Caption: General workflow for the isolation and troubleshooting of this compound.
Potential Signaling Pathways for Hepatoprotective Effects of Pterocarpans
Caption: Putative signaling pathways for the hepatoprotective effects of pterocarpans.
References
- 1. New isoflavones and pterocarpane with hepatoprotective activity from the stems of Erycibe expansa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 210537-05-6 [chemicalbook.com]
- 3. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]
"1,11b-Dihydro-11b-hydroxymaackiain" cell line compatibility issues
Disclaimer: Direct experimental data on 1,11b-Dihydro-11b-hydroxymaackiain is limited in publicly available literature. This guide leverages data from the closely related and well-studied pterocarpan, maackiain (B7765809) , to provide representative troubleshooting advice and experimental context. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a pterocarpan, a class of isoflavonoids, extracted from the stems of Erycibe expansa. It has been shown to have hepatoprotective effects. Pterocarpans as a class, including the related compound maackiain, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, sterile DMSO is the most common choice. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing high levels of cell death even at low concentrations of the compound. What could be the issue?
A3: There are several potential reasons for unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bioactive compounds. It is essential to perform a dose-response experiment (e.g., an MTT or resazurin (B115843) assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your final DMSO concentration is within a safe range for your cell line, and always include a vehicle control (medium with the same amount of DMSO as the highest treatment concentration) in your experiments.
-
Compound Instability: The compound may be unstable in the culture medium over time. Consider the duration of your experiment and whether the compound needs to be replenished.
-
Contamination: Natural product extracts can sometimes be a source of microbial contamination. Ensure your stock solution is filter-sterilized using a 0.22 µm syringe filter before adding it to your cell cultures.
Q4: My results are inconsistent across experiments. How can I improve reproducibility?
A4: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.
-
Compound Preparation: Prepare fresh dilutions of your compound from a concentrated stock for each experiment to avoid degradation.
-
Assay Conditions: Standardize all incubation times, reagent concentrations, and measurement parameters.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding the compound. | The compound has low solubility in aqueous media. | - Ensure the DMSO stock concentration is high enough to allow for a small volume to be added to the medium.- Vigorously vortex the diluted compound in the medium before adding it to the cells.- Consider using a solubilizing agent, such as Pluronic F-68, in your medium, but test its effect on your cells first. |
| No observable effect of the compound, even at high concentrations. | - The chosen cell line may be resistant.- The compound may have degraded.- The experimental endpoint is not appropriate for the compound's mechanism of action. | - Test the compound on a different, potentially more sensitive, cell line.- Use a freshly prepared stock solution.- Investigate different biological activities. For example, if you are looking for cytotoxicity, but the compound is primarily anti-inflammatory, you may need to perform an assay to measure inflammatory markers (e.g., nitric oxide, cytokines). |
| High background in bioassays. | The compound may interfere with the assay reagents (e.g., autofluorescence). | - Run a control with the compound in cell-free medium to check for interference.- If interference is detected, consider using an alternative assay with a different detection method. |
Quantitative Data: Cytotoxicity of Maackiain (A Related Pterocarpan)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for maackiain in various cancer cell lines. This data can serve as an approximate guide for designing dose-response experiments with this compound.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25.24 | CCK-8 | [1] |
| BT549 | Triple-Negative Breast Cancer | ~20.99 | CCK-8 | [1] |
| CNE1 | Nasopharyngeal Carcinoma | Not specified | MTT | [2] |
| CNE2 | Nasopharyngeal Carcinoma | Not specified | MTT | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
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Cells of interest
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96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for solubilizing formazan (B1609692) crystals)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Activation
This protocol can be used to determine if the compound inhibits the activation of the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
LPS (Lipopolysaccharide) to stimulate inflammation
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
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ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
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Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
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Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation. Include untreated and LPS-only controls.
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Wash the cells with cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.
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Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by pterocarpans like maackiain, based on current literature.
Caption: Potential inhibitory effect of Maackiain on the TLR4/NF-κB signaling pathway.
Caption: Potential activation of the AMPK/Nrf2 antioxidant pathway by Maackiain.
Experimental Workflow
Caption: General experimental workflow for characterizing a novel pterocarpan.
References
Technical Support Center: 1,11b-Dihydro-11b-hydroxymaackiain Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments for the compound 1,11b-Dihydro-11b-hydroxymaackiain. The guidance provided is based on established principles of pharmacology and assay development and can be adapted to various experimental setups.
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the concentration range for this compound in my initial experiment?
A1: For a novel compound like this compound, a broad concentration range is recommended for the initial dose-response experiment. A common starting point is a logarithmic or semi-logarithmic dilution series spanning several orders of magnitude, for instance, from 1 nM to 100 µM. This wide range increases the probability of capturing the full sigmoidal dose-response curve, including the top and bottom plateaus.[1] Subsequent experiments can then focus on a narrower range of concentrations around the estimated EC50 or IC50 value to improve accuracy and precision.
Q2: What do the key parameters of a dose-response curve (EC50, IC50, Hill Slope) tell me about this compound?
A2: The key parameters of a dose-response curve provide quantitative measures of a drug's pharmacological activity:
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EC50 (Half-maximal effective concentration): This represents the concentration of this compound that produces 50% of the maximum possible response or effect. It is a measure of the compound's potency; a lower EC50 value indicates higher potency.
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IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor (like this compound) required to inhibit a biological process or response by 50%. Similar to EC50, a lower IC50 value signifies greater inhibitory potency.[2]
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Hill Slope (or Hill Coefficient): This parameter describes the steepness of the dose-response curve.[3]
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A Hill slope of 1.0 suggests a simple, one-to-one binding interaction between the compound and its target.
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A slope greater than 1.0 may indicate positive cooperativity, where the binding of one molecule enhances the binding of subsequent molecules.
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A slope less than 1.0 might suggest negative cooperativity or the presence of multiple binding sites with different affinities.
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Q3: How many data points are recommended for a reliable dose-response curve?
A3: For a robust dose-response curve, it is generally recommended to use between 5 to 10 different concentrations.[1] These concentrations should be spaced appropriately to define the bottom plateau, the steep part of the curve, and the top plateau. Having more data points will improve the quality and reliability of the non-linear regression analysis used to fit the curve.[1]
Troubleshooting Guide
Problem 1: High variability between my replicate wells for the same concentration of this compound.
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Question: I am observing significant differences in the response between replicate wells. What could be the cause and how can I fix it?
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Answer: High variability in replicates is often due to technical inconsistencies.[4] Here are some common causes and solutions:
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Inconsistent Cell Plating: Ensure your cell suspension is homogenous before and during plating to avoid variations in cell number per well. Edge effects in microplates can also lead to variability; consider not using the outer wells or filling them with a buffer or media.[4]
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Pipetting Errors: Inaccurate or inconsistent pipetting of the compound dilutions or assay reagents can introduce significant error. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
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Incomplete Reagent Mixing: Make sure that all solutions, including the compound dilutions, are thoroughly mixed before they are added to the assay plate.[4]
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Problem 2: My dose-response curve for this compound has a very shallow or steep slope.
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Question: The Hill slope of my fitted curve is not close to 1.0. What does this signify?
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Answer: The slope of the curve can provide insights into the mechanism of action or potential experimental artifacts.
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Shallow Slope: A shallow slope might indicate complex biological responses, positive cooperativity in binding, or potential issues such as compound instability or solubility problems at higher concentrations.[4]
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Steep Slope: A steep slope could suggest positive cooperativity or might be an artifact of a narrow concentration range that doesn't fully capture the curve's progression.[4] Ensure your concentration range is adequate to define the entire curve.
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Problem 3: The dose-response curve does not reach a 100% maximal effect or 0% baseline.
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Question: The top or bottom plateau of my curve is not flat, or the response does not reach the expected maximum or minimum. What could be the issue?
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Answer: An incomplete dose-response curve, where the response does not plateau at 0% or 100%, can be due to several factors:[1]
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Compound Solubility: this compound may have limited solubility at higher concentrations, preventing it from reaching a concentration that produces a maximal effect.
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Off-Target Effects: At high concentrations, the compound might have off-target effects that interfere with the primary response being measured.
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Assay Window: The dynamic range of your assay might be too narrow to detect the full response. Consider optimizing the assay conditions to increase the signal-to-background ratio.
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Data Presentation
For clear and consistent reporting of your dose-response data for this compound, we recommend the following tabular format.
| Parameter | Value | Standard Error | 95% Confidence Interval |
| EC50 / IC50 (µM) | 12.5 | 1.2 | 10.1 - 14.9 |
| Hill Slope | 1.1 | 0.15 | 0.8 - 1.4 |
| Top Plateau (% Effect) | 98.2 | 2.5 | 93.2 - 103.2 |
| Bottom Plateau (% Effect) | 2.1 | 1.8 | -1.5 - 5.7 |
| R² | 0.98 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Cell Viability Assay (MTT-based) for Dose-Response Curve Generation
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding:
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Culture cells to approximately 80% confluency.
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Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
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Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells per well).
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Plate 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
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Remove the old media from the cells and add 100 µL of media containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
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Incubate the plate for 2-4 hours at 37°C.
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After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for another 4-18 hours at 37°C in a humidified chamber.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.[1]
-
Mandatory Visualizations
References
"1,11b-Dihydro-11b-hydroxymaackiain" storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of 1,11b-Dihydro-11b-hydroxymaackiain.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pterocarpan (B192222) compound, a class of natural products. It has been identified as having potential hepatoprotective effects, meaning it may help protect the liver from damage.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents.[2] Commonly used solvents for reconstitution include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
Q4: What personal protective equipment (PPE) should I use when handling this compound?
As a standard laboratory practice when handling any chemical compound, it is essential to use appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves
Always handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
Answer: This is a common issue with hydrophobic compounds. Here are some potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration in the aqueous media exceeds the compound's solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media before preparing the final working solution. Add the compound dropwise while gently vortexing. |
| Low Media Temperature | Solubility can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: High Cytotoxicity Observed in Experiments
Question: My cells are showing high levels of toxicity at concentrations where I expect to see a biological effect. How can I troubleshoot this?
Answer: Unexplained cytotoxicity can be due to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Off-Target Effects | The compound may be affecting other cellular pathways, leading to toxicity. | Lower the concentration of the compound. If toxicity persists even at concentrations where the desired effect is lost, the compound may be too toxic for your cell model. |
| Compound Degradation | The compound may be unstable in the cell culture medium at 37°C over the course of the experiment, leading to toxic byproducts. | Prepare fresh stock solutions for each experiment. Consider the stability of the compound over your experimental time course. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture media is low and consistent across all treatments, including a vehicle control (media with the same amount of solvent but no compound). |
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am getting variable results between experiments. What could be the cause?
Answer: Lack of reproducibility can stem from several sources:
| Potential Cause | Explanation | Recommended Solution |
| Cell Culture Variability | Differences in cell passage number, confluency, or overall health can lead to varied responses. | Standardize your cell culture procedures. Ensure cells are at a consistent passage number and confluency for all experiments. |
| Inaccurate Pipetting | Small errors in pipetting, especially during serial dilutions, can lead to significant variations in the final concentration. | Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects in Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | Avoid using the outer wells for experimental conditions. Ensure proper humidification in the incubator. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
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Equilibrate the vial of solid this compound to room temperature before opening.
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Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of compound provided (Molecular Weight: 302.28 g/mol ).
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure the compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
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Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final working concentrations, perform a serial dilution of the stock solution in the pre-warmed cell culture medium.
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It is recommended to first prepare an intermediate dilution to minimize the risk of precipitation.
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Add the diluted compound to your cells immediately after preparation.
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Signaling Pathways and Experimental Workflows
Hepatoprotective Signaling Pathway
Pterocarpans are known to exert their hepatoprotective effects by modulating key signaling pathways involved in cellular stress response and inflammation. A plausible mechanism of action for this compound involves the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-fibrotic TGF-β signaling pathway.
Caption: Plausible hepatoprotective signaling pathways of this compound.
Experimental Workflow for Assessing Hepatoprotective Activity
The following workflow outlines a typical experiment to evaluate the hepatoprotective effects of this compound against an induced cellular injury.
Caption: Workflow for evaluating the hepatoprotective effects of the compound in vitro.
References
Validation & Comparative
The Unseen Contender: 1,11b-Dihydro-11b-hydroxymaackiain's Potential in Liver Protection
For Immediate Release
In the vast landscape of natural compounds with liver-protective properties, established players like silymarin, curcumin, and resveratrol (B1683913) have long held the spotlight. However, emerging evidence suggests that a lesser-known pterocarpan (B192222), 1,11b-Dihydro-11b-hydroxymaackiain, may hold significant promise as a hepatoprotective agent. While direct experimental data on this specific molecule remains nascent, a comparative analysis with well-researched natural products, based on the activities of its parent compound maackiain (B7765809) and the broader pterocarpan class, offers a compelling glimpse into its potential therapeutic value for researchers, scientists, and drug development professionals.
A Comparative Overview of Hepatoprotective Efficacy
This guide provides an objective comparison of the inferred hepatoprotective effects of this compound with those of silymarin, curcumin, and resveratrol. The data presented for this compound is extrapolated from studies on maackiain and other pterocarpans.
Table 1: In Vivo Hepatoprotective Effects of Natural Compounds
| Compound | Model of Liver Injury | Dosage | Effect on ALT Levels | Effect on AST Levels | Other Notable Effects |
| This compound (inferred) | Carbon Tetrachloride (CCl4)-induced in mice | 50-200 mg/kg (of related compounds) | Significant Decrease | Significant Decrease | Activation of PXR and inhibition of MAPK pathway. |
| Silymarin | CCl4-induced in rats | 50 mg/kg | ↓ 77.33% | ↓ 74.22% | Reduced inflammatory infiltration and necrosis.[1] |
| Curcumin | Lindane-induced in rats | 200 mg/kg | Significant Decrease | Significant Decrease | Increased levels of antioxidant enzymes (SOD, CAT, GPx).[2] |
| Resveratrol | Thioacetamide (TAA)-induced in rats | 10 mg/kg | ↓ 36.64% | ↓ 48.09% | Decreased pro-inflammatory cytokines (TNF-α, IL-6).[1] |
Table 2: In Vitro Hepatoprotective Effects of Natural Compounds
| Compound | Cell Line | Toxicant | Concentration | Effect on Cell Viability | Mechanism of Action |
| This compound (inferred) | HepG2 | tert-Butyl hydroperoxide (t-BHP) | Not specified | Increased | Inhibition of MAPK pathway. |
| Silymarin | HepG2 | D-Galactosamine | 100 µg/ml | Increased | Antioxidant, membrane stabilization.[3] |
| Curcumin | HepG2 | t-BHP | Not specified | Increased | Activation of Nrf2/HO-1 pathway. |
| Resveratrol | HepG2 | Ethanol | Not specified | Increased | Upregulation of SOD. |
Mechanistic Insights: Signaling Pathways in Hepatoprotection
The hepatoprotective effects of these natural compounds are largely attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation, primarily the NF-κB and Nrf2 pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response in the liver. Its activation is a common feature in many chronic liver diseases. Natural compounds that can inhibit NF-κB activation can effectively reduce the production of pro-inflammatory cytokines, thereby mitigating liver damage.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a central regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a wide array of antioxidant and detoxification enzymes, protecting hepatocytes from oxidative stress-induced injury.
Experimental Methodologies
The evaluation of hepatoprotective compounds relies on standardized in vivo and in vitro experimental protocols.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rodents
This is a widely used model to screen for hepatoprotective agents. CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to acute liver injury.
In Vitro Model: D-Galactosamine-Induced Cytotoxicity in Hepatocytes
D-Galactosamine (D-GalN) is a specific hepatotoxin that causes hepatocellular necrosis resembling viral hepatitis. It depletes uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis and subsequent cell death.
Conclusion and Future Directions
While direct evidence is still needed, the existing data on maackiain and pterocarpans strongly suggests that this compound possesses significant hepatoprotective potential, likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways. Its inferred anti-inflammatory and antioxidant properties position it as a promising candidate for further investigation in the prevention and treatment of liver diseases. Future research should focus on isolating or synthesizing this compound and evaluating its efficacy and mechanisms of action in established in vivo and in vitro models of liver injury. Such studies will be crucial in determining its true therapeutic potential and its standing among the well-established natural hepatoprotective agents.
References
- 1. Synthesis, characterization, solubilization, cytotoxicity and antioxidant activity of aminomethylated dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,11b-Dihydro-11b-hydroxymaackiain and Other Notable Pterocarpans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pterocarpan (B192222) 1,11b-Dihydro-11b-hydroxymaackiain with other well-researched pterocarpans, namely maackiain (B7765809), medicarpin, and glyceollin. The objective is to offer a comprehensive overview of their biological activities, supported by available experimental data, to aid in future research and drug development endeavors.
Introduction to Pterocarpans
Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which forms the core of numerous biologically active natural products. These compounds are predominantly found in the plant kingdom, particularly in the Fabaceae family, where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The unique structural features of pterocarpans have garnered significant interest in the scientific community, leading to extensive investigation of their pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.
Overview of this compound
This compound is a pterocarpan that has been isolated from the stems of Erycibe expansa and the herb Derris robusta.[] Its primary reported biological activity is a hepatoprotective effect.[2][3] While the methanolic extract of Erycibe expansa demonstrated a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes, specific quantitative data for the hepatoprotective activity of this compound, such as an IC50 value, is not available in the reviewed literature.[4]
Comparative Biological Activities
This section details the known biological activities of this compound and compares them with those of maackiain, medicarpin, and glyceollin.
Data Presentation:
| Compound | Biological Activity | Assay | Target/Organism | Quantitative Data (IC50/MIC) | Reference |
| This compound | Hepatoprotective | D-galactosamine-induced cytotoxicity | Primary cultured mouse hepatocytes | Data not available | [2][4] |
| Maackiain | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | IC50: 59.0 ± 1.5 µM (for a flavonoid from Maackia amurensis) | [5] |
| Medicarpin | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC: >5 mg/mL | [6][7] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 62.5 µg/mL (for Artocarpin (B207796), a different compound) | [7] | |
| Glyceollin | Antioxidant | DPPH Radical Scavenging | - | Strong activity reported, specific IC50 not provided in the abstract | [8][9][10] |
Note: The provided IC50 value for anti-inflammatory activity is for a flavonoid isolated from Maackia amurensis, not maackiain itself, but indicates the potential of compounds from this genus. The MIC value for MRSA is for Artocarpin and is included for comparative context of antimicrobial potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the biological activities of pterocarpans.
Hepatoprotective Activity Assay (In Vitro)
-
Cell Line: Primary cultured mouse hepatocytes or human hepatoma cell lines (e.g., HepG2).
-
Inducing Agent: A hepatotoxin such as D-galactosamine or carbon tetrachloride (CCl4) is used to induce cell damage.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) before the addition of the hepatotoxin.
-
Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that inhibits 50% of the toxin-induced cell death (IC50) is calculated.
Anti-inflammatory Activity Assay (In Vitro)
-
Cell Line: Murine macrophage cell line (e.g., RAW264.7).
-
Inducing Agent: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.
-
Treatment: Cells are pre-treated with the test compound (e.g., maackiain) before LPS stimulation.
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be quantified by Western blotting or RT-PCR.
-
Data Analysis: The IC50 value for the inhibition of NO production is determined.
Antimicrobial Activity Assay (In Vitro)
-
Microorganism: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi.
-
Method: Broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: Serial dilutions of the test compound (e.g., medicarpin) are prepared in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound (e.g., glyceollin).
-
Measurement: The reduction of the DPPH radical is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[11]
Signaling Pathways and Mechanisms of Action
Pterocarpans exert their biological effects through the modulation of various cellular signaling pathways.
Maackiain and the Inflammasome Pathway
Maackiain has been shown to amplify the activation of the NLRP3 inflammasome in macrophages.[12] The inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. By promoting the formation of the inflammasome complex, maackiain can enhance the inflammatory response.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activity of a novel natural product like this compound is a multi-step process.
Conclusion
This compound is a pterocarpan with reported hepatoprotective activity. However, a lack of quantitative data currently limits a direct and robust comparison with other well-characterized pterocarpans like maackiain, medicarpin, and glyceollin, which have demonstrated a broader range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. Further research to quantify the bioactivity of this compound and to elucidate its mechanism of action is warranted to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 210537-05-6 [chemicalbook.com]
- 4. New isoflavones and pterocarpane with hepatoprotective activity from the stems of Erycibe expansa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents from Maackia amurensis and their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of artocarpin on antibacterial activity of some antibiotics against methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of glyceollins derived from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Methods for 1,11b-Dihydro-11b-hydroxymaackiain and Related Pterocarpans
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Validation
The accurate quantification and characterization of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with potential hepatoprotective properties, is crucial for its development as a therapeutic agent.[1][2] The selection of an appropriate analytical method is a critical step in preclinical and clinical studies. This guide provides a comparative overview of common analytical techniques used for the analysis of pterocarpans, a class of isoflavonoids to which this compound belongs. The information presented is based on methodologies reported for structurally related pterocarpans due to the limited availability of direct comparative studies on this compound itself.
Data Summary: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of pterocarpans.
| Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Selectivity | Moderate | High to Very High | High (for structural elucidation) |
| Sensitivity | ng-µg range[3] | pg-ng range[4] | µg-mg range |
| Quantification | Yes (Relative and Absolute) | Yes (Relative and Absolute) | Yes (Absolute, with internal standards) |
| Structural Information | Limited (based on retention time and UV spectrum) | Moderate (based on fragmentation patterns)[5] | Extensive (detailed molecular structure)[1][6] |
| Typical Application | Routine quality control, purity assessment.[7] | Pharmacokinetic studies, metabolite identification, trace analysis.[4][8] | Structural elucidation, confirmation of identity.[9][10] |
| Matrix Effect | Low to Moderate | High (ion suppression/enhancement) | Low |
| Throughput | High | High | Low |
| Cost | Low | High | Very High |
Experimental Protocols
Detailed methodologies for the analysis of pterocarpans using HPLC-UV, LC-MS/MS, and NMR spectroscopy are outlined below. These protocols are based on established methods for related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of pterocarpans in extracts and formulated products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions (based on analysis of related pterocarpans)[7]:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, hold at 90% A; followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol).
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract to an appropriate concentration within the linear range of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of pterocarpans in complex biological matrices.[4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on analysis of 3-hydroxy pterocarpan)[4]:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions[4]:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and internal standard should be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation (for plasma samples)[4]:
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation and confirmation of pterocarpans.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the chemical shifts and coupling constants to the protons and carbons in the molecule to confirm its structure.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the analysis of pterocarpans and a representative signaling pathway where they may exert their biological effects.
Caption: General experimental workflow for pterocarpan analysis.
Caption: Hypothetical signaling pathway for pterocarpan activity.
References
- 1. (+)-Maackiain | C16H12O5 | CID 161298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1,11b-Dihydro-11b-hydroxymaackiain and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with emerging interest, and its related analogs, with a focus on their potential as anticancer agents.
Pterocarpans, a class of natural isoflavonoids, are known for their diverse biological activities. Among them, maackiain (B7765809) has demonstrated notable pharmacological properties, including anticancer effects. The focus of this guide, this compound, is a derivative of maackiain, and understanding how its structural modifications influence its bioactivity is crucial for the rational design of more potent and selective drug candidates.
Comparative Cytotoxicity of Maackiain and its Analogs
While specific comprehensive SAR studies on this compound are limited in the public domain, we can draw valuable insights by comparing the cytotoxic activities of its parent compound, maackiain, against various cancer cell lines. This comparison forms a baseline for understanding the potential impact of the dihydro and hydroxy modifications present in this compound.
A key study has reported the cytotoxic effects of maackiain on triple-negative breast cancer (TNBC) cell lines, providing valuable quantitative data for comparison.
| Compound | Cell Line | IC50 (µM) | Citation |
| Maackiain | MDA-MB-231 | 25.24 | [1] |
| Maackiain | BT549 | 20.99 | [1] |
Table 1: Cytotoxic Activity of Maackiain against Triple-Negative Breast Cancer Cell Lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These findings establish that maackiain possesses moderate cytotoxic activity against these aggressive breast cancer cell lines. The central question for SAR studies is how the addition of a hydroxyl group and the saturation of the double bond in the pyran ring, as seen in this compound, alter this activity. Generally, such modifications can affect the molecule's polarity, lipophilicity, and three-dimensional shape, which in turn can influence its interaction with biological targets.
Key Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the cytotoxic and apoptotic effects of these compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., maackiain, this compound, and other analogs) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death, which is a common mechanism of action for many anticancer drugs.
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Structure-Activity Relationship Logic and Experimental Workflow
To better illustrate the concepts and processes involved in these SAR studies, the following diagrams are provided.
Caption: Logical workflow of a structure-activity relationship study.
Caption: Workflow for cytotoxicity and apoptosis assays.
Future Directions and Conclusion
The provided data for maackiain serves as a crucial reference point for future investigations into the SAR of this compound. To build a comprehensive understanding, future studies should focus on the synthesis and biological evaluation of a series of analogs with systematic modifications to the pterocarpan scaffold. Specifically, investigating the effects of the stereochemistry at the 11b position, the presence and position of the hydroxyl group, and the saturation of the C1-C11b bond will be critical.
By systematically exploring these structural variations and correlating them with quantitative biological data, researchers can elucidate the key pharmacophores responsible for the anticancer activity of this class of compounds. This knowledge will be instrumental in the design and development of novel, more potent, and selective pterocarpan-based anticancer agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such pivotal research.
References
Navigating the Biological Landscape of Pterocarpans: A Comparative Analysis Centered on Maackiain
A Meta-Analysis of Biological Activities, with a Focus on the Scarcity of Data for 1,11b-Dihydro-11b-hydroxymaackiain
For researchers and drug development professionals exploring the therapeutic potential of pterocarpans, a comprehensive understanding of their diverse biological activities is paramount. While the pterocarpan (B192222) class of isoflavonoids boasts a wide array of documented effects, this guide focuses on maackiain (B7765809), a prominent member of this family, due to the conspicuous absence of specific research on This compound in publicly available scientific literature. This analysis serves as a comparative guide, leveraging the extensive data on maackiain and other pterocarpans to provide a foundational understanding for researchers interested in this chemical space.
Pterocarpans are naturally occurring compounds found predominantly in the Fabaceae (legume) family of plants.[1][2][3] They are recognized for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, anti-cancer, and antioxidant activities.[1][2][3] Maackiain, in particular, has been the subject of numerous studies, revealing its potential in various therapeutic areas.[3][4][5]
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of maackiain. It is important to reiterate that no direct experimental data for this compound was found during the comprehensive literature search.
Anti-inflammatory Activity of Maackiain
| Cell Line/Model | Assay | Concentration/Dose | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | 5, 10, 20 µM | Dose-dependent inhibition of NO production | [4] |
| Septic Mice Model | Systemic inflammation and oxidative stress | Not specified | Reduced organ injury and mitigated inflammation | [4] |
| Type 2 Diabetic Rats | Renal inflammation | 10 and 20 mg/kg | Attenuated inflammatory markers in the kidneys | [6] |
Anti-cancer Activity of Maackiain
| Cell Line | Assay | IC₅₀/Concentration | Observed Effect | Reference |
| Triple-Negative Breast Cancer (TNBC) cells | Cell proliferation, migration, and invasion assays | Not specified | Suppression of proliferation, foci formation, migration, and invasion | [4] |
| Human Cancer Cell Lines | Cell viability | µM range | Induced cell death | [7] |
Neuroprotective Activity of Maackiain
| Model Organism/Cell Line | Condition | Concentration/Dose | Observed Effect | Reference |
| Caenorhabditis elegans | 6-hydroxydopamine (6-OHDA)-induced dopaminergic neuron damage | Not specified | Significantly reduced neuronal damage | [4] |
| SH-SY5Y cell line | Parkinson's Disease model | Not specified | Neuroprotective effects | [4] |
Other Notable Biological Activities of Pterocarpans
Pterocarpans as a class exhibit a broad spectrum of biological effects beyond those detailed for maackiain. These include antifungal and antibacterial activities, with some compounds showing efficacy against human pathogens.[8] Additionally, some pterocarpans have demonstrated antitumoral, anti-HIV, and insect antifeedant properties.[8]
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of maackiain for 1 hour.
-
Stimulation: Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., maackiain) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms underlying the biological activities of maackiain, the following diagrams illustrate key signaling pathways.
Caption: Maackiain's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: Neuroprotective mechanism of Maackiain against oxidative stress-induced neuronal damage.
Conclusion
While the specific compound This compound remains uncharacterized in the available scientific literature, the extensive research on its parent compound, maackiain, and the broader class of pterocarpans provides a valuable starting point for investigation. The data presented here on the anti-inflammatory, anti-cancer, and neuroprotective activities of maackiain, along with detailed experimental protocols, offer a solid foundation for researchers. Future studies are warranted to isolate or synthesize this compound and evaluate its biological activities to determine if it shares or surpasses the therapeutic potential of other pterocarpans. The provided signaling pathways and experimental workflows can serve as a roadmap for such future investigations.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pterocarpans: interesting natural products with antifungal activity and other biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
"1,11b-Dihydro-11b-hydroxymaackiain" benchmarking against other 11β-HSD1 inhibitors
A comprehensive review of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors reveals a landscape of diverse chemical entities with therapeutic potential in metabolic and neurodegenerative diseases. While a specific search for "1,11b-Dihydro-11b-hydroxymaackiain" as an 11β-HSD1 inhibitor did not yield publicly available data, this guide provides a comparative analysis of other well-documented inhibitors, offering valuable insights for researchers and drug development professionals.
The enzyme 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol.[1][2][3][4] Its inhibition is a promising therapeutic strategy for conditions like type 2 diabetes, obesity, metabolic syndrome, and Alzheimer's disease.[1][4] This guide benchmarks several key 11β-HSD1 inhibitors based on available preclinical and clinical data.
Comparative Efficacy of 11β-HSD1 Inhibitors
The following table summarizes the in vitro and in vivo potency of selected 11β-HSD1 inhibitors. These compounds represent a range of chemical scaffolds and have been evaluated in various stages of research and development.
| Compound | IC50 (Enzyme Assay) | Cell-Based Assay Potency | Key In Vivo Effects | Selectivity over 11β-HSD2 |
| INCB13739 | 3.2 nM | 1.1 nM (PBMC) | Orally active and tissue-specific.[3] | High |
| AZD4017 | 7 nM | - | Potent and selective, evaluated for Idiopathic Intracranial Hypertension.[3][5] | High |
| BI 187004 | - | >90% inhibition in adipose tissue at >160 mg/day.[6][7] | Strong inhibitory effect in adipose tissue and liver.[6][7] | - |
| SPI-62 | - | - | Maximal liver and brain HSD-1 inhibition observed in Phase 1 trials.[8] | Potent and specific.[8] |
| S-707106 | - | - | Effective insulin (B600854) sensitizer, antisarcopenic, and antiobesity medication in a 24-week clinical trial.[9] | - |
| BVT 2733 | 3341 nM (human), 96 nM (mouse) | - | Orally active, with potential for arthritis and obesity-related diseases.[3] | - |
| Carbenoxolone | - | - | Non-selective inhibitor, use is limited due to side effects.[10] | Low |
| Unnamed Lead Candidate | 7.2 nM | 21 nM (adipocyte assay) | - | >1000-fold.[11] |
Experimental Protocols
The evaluation of 11β-HSD1 inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Enzyme Inhibition Assay
A common method to assess the direct inhibitory effect of a compound on 11β-HSD1 is through an enzyme inhibition assay.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Methodology:
-
Enzyme Source: Microsomes from cells stably expressing human 11β-HSD1 are often used.[12]
-
Substrate: Radiolabeled cortisone is a common substrate.[12]
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.
-
Detection: The production of radiolabeled cortisol is measured, typically using a scintillation proximity assay (SPA).[12]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for 11β-HSD1 Activity
Cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy.
Objective: To assess the ability of a compound to inhibit 11β-HSD1 activity within a cellular environment.
Methodology:
-
Cell Line: Adipocytes or other cell types that endogenously express 11β-HSD1 are used.
-
Treatment: Cells are treated with the test compound at various concentrations.
-
Substrate Addition: Cortisone is added to the cell culture medium.
-
Cortisol Measurement: After a specific incubation period, the concentration of cortisol in the medium is measured, often by ELISA or LC-MS/MS.
-
Data Analysis: The reduction in cortisol production in the presence of the inhibitor is used to determine its potency.
Visualizing the Mechanism and Workflow
To better understand the context of 11β-HSD1 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. An Open-label Phase I/IIa Clinical Trial of 11β-HSD1 Inhibitor for Cushing's Syndrome and Autonomous Cortisol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,11b-Dihydro-11b-hydroxymaackiain
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpane with potential hepatoprotective effects. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the first step in safe disposal. While specific toxicological data for this compound is not extensively documented in publicly available literature, its characteristics as a solid chemical compound necessitate handling it as potentially hazardous waste.
| Property | Value | Source |
| Chemical Formula | C16H14O6 | MedChemExpress |
| Molecular Weight | 302.28 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | ChemicalBook[1] |
| Storage | -20°C, protect from light | MedChemExpress[2][3] |
Experimental Protocols for Disposal
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be followed:
1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, collect the waste in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its solubility, appropriate solvent-resistant containers must be used.
-
Labeling: All waste containers must be labeled with the full chemical name "this compound," the concentration (if in solution), and the appropriate hazard symbols.
3. Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.
-
Work surfaces should be wiped down with a solvent-dampened cloth, with the cloth disposed of as solid hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that all containers are tightly sealed to prevent leakage or evaporation.
5. Final Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
